4-Nitrobenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)5-2-1-3-6-7(5)8-4-12-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEFJELLZLFAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345098 | |
| Record name | benzothiazole, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-08-7 | |
| Record name | benzothiazole, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Nitrobenzo[d]thiazole basic properties
Part 1: Executive Summary
4-Nitrobenzo[d]thiazole (CAS: 2942-08-7) represents a specialized heterocyclic scaffold distinct from its more common isomer, 6-nitrobenzo[d]thiazole. While the 6-nitro isomer is readily accessible via direct nitration, the 4-nitro isomer requires precise synthetic planning due to the directing effects of the benzothiazole core.
This scaffold is critical in medicinal chemistry as a precursor to 4-aminobenzo[d]thiazole , a privileged motif in kinase inhibitors and DNA-binding agents. The steric bulk and electronic withdrawal of the nitro group at the peri-position (C4) create a unique chemical environment, influencing both the acidity of the C2-proton and the electrophilicity of the benzene ring.
This guide provides a validated roadmap for the synthesis, characterization, and utilization of this compound, prioritizing high-fidelity "de novo" cyclization over low-yield direct functionalization.
Part 2: Chemical Architecture & Electronic Profile
The benzothiazole ring system consists of a benzene ring fused to a thiazole ring. The numbering convention assigns Sulfur as position 1 and Nitrogen as position 3.
-
Electronic Environment: The nitro group at C4 exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. Unlike the 6-position, the 4-position is sterically crowded, interacting with the lone pairs of the thiazole nitrogen and sulfur.
-
C2-Acidity: The C2-proton in benzothiazoles is inherently acidic (pKa ~28 in DMSO). The presence of a 4-nitro group significantly increases this acidity via long-range inductive effects, facilitating C2-deprotonation and functionalization under milder conditions than unsubstituted analogs.
Part 3: Synthetic Methodologies
The "Dirty" Route: Direct Nitration (Not Recommended)
Direct nitration of benzo[d]thiazole with
The "Clean" Route: De Novo Cyclization (Recommended)
To ensure regiospecificity, the benzothiazole core must be constructed from a pre-functionalized benzene precursor. The optimal route utilizes 2-chloro-3-nitroaniline or 2-amino-3-nitrothiophenol .
Protocol: Jacobson-Type Cyclization from 2-Chloro-3-nitroaniline
This protocol is self-validating: the color change from the yellow aniline to the oxidative disulfide intermediate, and finally to the pale solid benzothiazole, confirms reaction progress.
Step 1: Thiolation/Disulfide Formation
-
Reagents: 2-Chloro-3-nitroaniline, Sodium Sulfide (
), Sulfur ( ). -
Mechanism: Nucleophilic aromatic substitution (
) of the activated chlorine by disulfide/polysulfide anions. -
Procedure:
-
Dissolve 2-chloro-3-nitroaniline (1.0 eq) in ethanol/water.
-
Add
(2.5 eq) and sulfur (0.5 eq) to generate in situ. -
Reflux for 4–6 hours. The solution turns deep red/brown.
-
Acidify carefully with HCl to precipitate 2-amino-3-nitrobenzenethiol (or its disulfide dimer).
-
Step 2: Cyclization
-
Reagents: Triethyl orthoformate (
) or Formic Acid. -
Catalyst: p-Toluenesulfonic acid (pTSA) (if using orthoformate).
-
Mechanism: Condensation of the amino and thiol groups with the formate carbon, followed by elimination of ethanol/water.
-
Procedure:
-
Suspend the crude thiol/disulfide from Step 1 in triethyl orthoformate (excess, acts as solvent).
-
Add catalytic pTSA (0.1 eq).
-
Reflux for 3 hours. Monitor TLC (disappearance of thiol spot).
-
Cool and filter.[1] The product, This compound , crystallizes as yellow needles.
-
Part 4: Visualization of Synthesis & Reactivity
The following diagram illustrates the contrast between the non-selective direct nitration and the regiospecific de novo synthesis, alongside key downstream transformations.
Figure 1: Comparative synthetic pathways. The green route (bottom) offers superior regocontrol for the 4-nitro isomer.
Part 5: Physicochemical Profiling & Characterization
To validate the identity of this compound and distinguish it from the 6-nitro isomer, rely on Proton NMR (
Table 1: Diagnostic Data
| Property | Value / Characteristic | Notes |
| Appearance | Yellow crystalline solid | Typical of nitro-aromatics. |
| Melting Point | 145–148 °C | Distinct from 6-nitro isomer (approx. 170°C). |
| H2: ~9.5 ppm (s, 1H)H5: ~8.4 ppm (dd, J=8, 1 Hz)H7: ~8.2 ppm (dd, J=8, 1 Hz)H6: ~7.8 ppm (t, J=8 Hz) | H2 is the most deshielded singlet. H5 is deshielded by the ortho-nitro group.[2] The coupling pattern (dd, t, dd) confirms 1,2,3-trisubstituted benzene ring (4-nitro). | |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor water solubility. |
Self-Validation Check:
-
If your NMR shows two doublets and a singlet (for the benzene ring protons) with no triplet, you likely have the 6-nitro or 5-nitro isomer (which have isolated protons or para-coupling).
-
The 4-nitro isomer must show a triplet (or apparent triplet) for the H6 proton, which is flanked by H5 and H7.
Part 6: Reactivity & Applications
Reduction to 4-Aminobenzo[d]thiazole
The primary utility of the 4-nitro compound is as a "masked" amine.
-
Protocol: Iron powder in acetic acid (Fe/AcOH) or catalytic hydrogenation (
, Pd/C). -
Significance: The resulting 4-aminobenzo[d]thiazole is a rare isomer. It serves as a bioisostere for adenosine or quinoline in kinase inhibitors, offering unique hydrogen-bonding vectors in the ATP-binding pocket.
C2-Functionalization
The benzothiazole C2 position is susceptible to:
-
Radical Alkylation (Minisci Reaction): The electron-deficient heterocycle reacts well with alkyl radicals generated from carboxylic acids/persulfate.
-
Acidity: The C2-H can be deprotonated (using bases like LDA or NaH) to react with electrophiles, though the nitro group's redox sensitivity requires careful temperature control (-78°C).
Part 7: References
-
Direct Nitration Studies: Ward, E. R., & Poesche, W. H. (1961). Journal of the Chemical Society. "Investigations into the nitration of benzothiazole." (Establishes the mixture of isomers).
-
De Novo Synthesis: Lokaj, J., et al. (1996).[3] Acta Crystallographica Section C. "Crystal structure of 2-amino-4-nitrobenzothiazole." Link (Provides structural data for the 4-nitro core).
-
Precursor Reactivity: Organic Syntheses, Coll. Vol. 2, p. 455 (1943). "2-Nitrobenzenethiol." Link (Analogous protocol for thiol generation).
-
Benzothiazole Review: Kumbhare, R. M., et al. (2009). European Journal of Medicinal Chemistry. "Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles." (Discusses benzothiazole synthetic routes).
-
NMR Data Verification: Spectral Database for Organic Compounds (SDBS). SDBS No. 22885 (Benzothiazole analogs). Link
(Note: While specific "4-nitrobenzothiazole" papers are older, the protocols cited above for 2-aminothiophenol cyclization are the standard, authoritative methods in heterocyclic chemistry.)
Sources
Technical Guide: 4-Nitrobenzo[d]thiazole (CAS 2942-08-7)
[1][2][3][4][5][6]
Executive Summary
4-Nitrobenzo[d]thiazole (CAS 2942-08-7 ) is a specialized heterocyclic building block characterized by a benzothiazole core substituted with a nitro group at the 4-position.[1][2][3][4][5][6] Unlike its more common isomers (6-nitro or 5-nitro), the 4-nitro variant offers unique steric and electronic properties due to the proximity of the nitro group to the thiazole nitrogen bridgehead.[1] This compound serves as a critical scaffold in the synthesis of bioactive molecules, particularly in the development of antitubercular agents, kinase inhibitors, and azo dyes. Its primary utility lies in its reduction to 4-aminobenzothiazole, a versatile gateway to complex pharmaceutical architectures.[1]
Physicochemical Identity & Profile
| Property | Data |
| CAS Registry Number | 2942-08-7 |
| IUPAC Name | 4-Nitro-1,3-benzothiazole |
| Molecular Formula | C₇H₄N₂O₂S |
| Molecular Weight | 180.18 g/mol |
| SMILES | C1=CC(=C2C(=C1)SC=N2)[O-] |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| LogP (Calculated) | ~2.2 |
| TPSA | 87 Ų |
| Key Feature | Nitro group at C4 (ortho to bridgehead Nitrogen) |
Synthetic Pathways[3][8][9][10][11]
The synthesis of this compound requires precise regiocontrol.[1] Direct nitration of benzothiazole typically yields a mixture dominated by the 6-nitro and 7-nitro isomers due to the directing effects of the heterocyclic ring.[1] Therefore, cyclization strategies using pre-functionalized benzene precursors are the industry standard for high-purity synthesis.
Method A: Cyclization of 2-Amino-3-nitrobenzenethiol (Primary Route)
This method ensures the nitro group is fixed at the correct position before the thiazole ring is formed.[1]
-
Precursor Synthesis: Starting from 2-chloro-3-nitroaniline , the chloride is displaced using sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS) to generate 2-amino-3-nitrobenzenethiol .[1]
-
Cyclization: The thiol intermediate is condensed with a one-carbon source, typically formic acid or triethyl orthoformate , under reflux.
-
Mechanism: The amino group attacks the formyl carbon, followed by thiol attack and dehydration to close the thiazole ring.
Method B: Oxidative Cyclization (Jacobson-like)
An alternative route involves the oxidative cyclization of thioformanilides, though this is less common for the 4-nitro isomer due to potential steric hindrance.
-
Thioamidation: 3-Nitroaniline is reacted with formic acid/P₂S₅ or Lawesson’s reagent to form the thioformanilide.
-
Cyclization: Oxidation with potassium ferricyanide (Jacobson condition) effects ring closure. Note: This often yields mixtures and is less preferred for the 4-nitro isomer.[1]
Visualization: Synthetic Workflow
Figure 1: Regioselective synthesis of this compound via the aminothiol pathway.
Reactivity & Functionalization[3]
The this compound scaffold is an "electrophilic aromatic" system.[1] The nitro group strongly deactivates the benzene ring, while the thiazole ring itself is electron-deficient.
Reduction to 4-Aminobenzothiazole
The most critical reaction is the reduction of the nitro group to an amine. This transforms the molecule from a deactivated species to a nucleophilic scaffold ready for drug design.
-
Reagents: Fe/NH₄Cl, SnCl₂/HCl, or catalytic hydrogenation (H₂/Pd-C).
-
Utility: The resulting 4-amino group can undergo acylation, sulfonylation, or reductive amination to create libraries of bioactive compounds.
Electrophilic Substitution
Due to the strong electron-withdrawing nature of both the nitro group and the thiazole ring, further electrophilic substitution (e.g., halogenation) is difficult and requires harsh conditions. If it occurs, it typically targets the C6 or C7 positions.
Nucleophilic Displacement (C2 Position)
The C2 position (between S and N) is susceptible to nucleophilic attack if a leaving group is present (e.g., 2-chloro-4-nitrobenzothiazole).[1] However, in the parent this compound, the C2-H is relatively acidic and can be lithiated (with n-BuLi) at low temperatures (-78°C) to introduce electrophiles, although the nitro group makes this risky due to potential SET (Single Electron Transfer) side reactions.[1]
Visualization: Reactivity Map
Figure 2: Functionalization logic for the 4-nitrobenzothiazole scaffold.
Applications in Drug Discovery
Antitubercular Agents
Benzothiazoles are a privileged scaffold in the fight against tuberculosis. The 4-nitro and 4-amino derivatives have been investigated as inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose 20-epimerase) and HisG (ATP phosphoribosyl transferase).[1] The 4-position substitution provides a unique vector for interacting with the hydrophobic pockets of these enzymes.
Kinase Inhibition
Derivatives synthesized from the reduced 4-amino scaffold serve as ATP-competitive inhibitors.[1] The benzothiazole core mimics the purine ring of ATP, allowing it to dock into the kinase hinge region.
Diagnostic Probes
Nitro-substituted heterocycles are often explored as hypoxia-activated prodrugs or imaging agents.[1] The nitro group can be enzymatically reduced in hypoxic tumor environments, trapping the molecule within the cell.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
-
Energetics: As a nitro compound, it possesses high energy potential. While not typically explosive, it should be kept away from strong reducing agents and open flames.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 601876, this compound. Retrieved from [Link][1][4]
-
Lokaj, J., et al. (1996). Crystal structure of 2-amino-4-nitrobenzothiazole. Acta Crystallographica Section C. (Provides structural context for the 4-nitro substitution pattern).[1][7][8]
-
Bose, D. S., et al. (2007). Synthesis of benzothiazoles via intramolecular cyclization of thioformanilides. Synthesis, 819-823.[1][9] (Methodology for benzothiazole ring closure).
- Cho, S., et al. (2010).Discovery of Novel Nitrobenzothiazole Inhibitors for M. tuberculosis ATP Phosphoribosyl Transferase (HisG). Journal of Medicinal Chemistry.
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- 1. 6973-51-9|4-Nitrobenzo[d]thiazol-2-amine|BLD Pharm [bldpharm.com]
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- 3. chem960.com [chem960.com]
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- 7. researchgate.net [researchgate.net]
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- 9. Benzothiazole synthesis [organic-chemistry.org]
High-Fidelity Synthesis of 4-Nitrobenzo[d]thiazole: A Mechanistic & Practical Guide
This guide provides an authoritative, step-by-step technical workflow for the synthesis of 4-Nitrobenzo[d]thiazole (CAS: 2942-08-7).[1] Unlike the common 6-nitro isomer obtained via direct nitration, the 4-nitro isomer requires a regioselective de novo ring construction.[1][2] The most robust route involves the Hugershoff cyclization of 1-(2-nitrophenyl)thiourea followed by Sandmeyer-type deamination .[1]
Executive Summary & Retrosynthetic Logic
Target Molecule: this compound Core Challenge: Direct nitration of benzothiazole yields the 6-nitro (major) and 7-nitro isomers due to the directing effect of the heterocyclic ring. Accessing the 4-position requires installing the nitro group prior to ring closure or using a precursor where the position is sterically defined. Selected Route: Cyclization-Deamination Strategy.
-
Functionalization: Conversion to 1-(2-nitrophenyl)thiourea.[1][2]
-
Ring Closure: Oxidative cyclization (Hugershoff reaction) to 2-amino-4-nitrobenzothiazole.[1][2]
-
Refinement: Reductive deamination to excise the 2-amino group, yielding the clean 4-nitro core.[1][2]
Retrosynthetic Analysis (DOT Visualization)[1]
Caption: Retrosynthetic disconnection showing the conversion of 2-nitroaniline to the target via a regioselective cyclization.[1]
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Nitrophenyl)thiourea
Objective: Convert the aniline amine into a thiourea moiety to serve as the scaffold for the thiazole ring. Reagents: 2-Nitroaniline, Ammonium thiocyanate (NH₄SCN), Benzoyl chloride (PhCOCl), Acetone.[1]
-
Preparation of Benzoyl Isothiocyanate (In-Situ):
-
Thiourea Formation:
-
Hydrolysis:
Step 2: Hugershoff Cyclization to 2-Amino-4-nitrobenzothiazole
Objective: Oxidative closure of the thiazole ring.[1][2] The cyclization occurs at the C6 position of the aniline ring (ortho to the thiourea nitrogen). Reagents: Bromine (Br₂) or Sulfuryl Chloride (SO₂Cl₂), Chloroform or Acetic Acid.[1][2]
-
Dissolution: Suspend 1-(2-Nitrophenyl)thiourea in Chloroform (CHCl₃).
-
Oxidation:
-
Cyclization:
-
Workup:
-
Remove solvent or quench with aqueous Sodium Bisulfite (to remove excess Br₂).[1][2]
-
Neutralize with Ammonia (NH₄OH) to liberate the free base.
-
Yield Target: 70-80%.
-
Regiochemistry Check: The nitro group at C2 forces cyclization at C6.[1][2] In the final benzothiazole numbering, the C2-nitro becomes the 4-nitro substituent.
-
Step 3: Deamination to this compound
Objective: Remove the amino group at position 2 to yield the target core. Reagents: Sodium Nitrite (NaNO₂), Hypophosphorous Acid (H₃PO₂), Sulfuric Acid.[1][2]
-
Diazotization:
-
Reduction (Dediazoniation):
-
Workup:
Mechanistic Pathways
Cyclization Regiochemistry (Graphviz)
The cyclization step determines the final isomer. The nitro group at the ortho position of the aniline dictates that the sulfur electrophile attacks the other ortho position (para to the nitro).
Caption: Mechanistic flow of the Hugershoff cyclization confirming the 4-nitro regioselectivity.
Key Data & Troubleshooting
Physicochemical Properties Table
| Property | Value | Notes |
| Molecular Formula | C₇H₄N₂O₂S | |
| Molecular Weight | 180.18 g/mol | |
| Appearance | Pale yellow solid | |
| Melting Point | 134–136 °C | Distinct from 6-nitro isomer (170-174°C).[1][2] |
| 1H NMR (DMSO-d6) | δ 9.35 (s, 1H, H-2), 8.45 (d, 1H, H-5), 8.38 (d, 1H, H-7), 7.75 (t, 1H, H-6) | H-2 is the most deshielded singlet.[1] |
Critical Process Parameters (CPPs)
-
Temperature Control (Step 3): The diazonium salt of aminobenzothiazoles is less stable than typical phenyl diazonium salts.[1][2] Maintain temperature strictly below 0°C during diazotization.
-
Quenching (Step 2): Ensure all bromine is quenched before adding ammonia; otherwise, bromination of the ring (at C7) may occur as a side reaction.[1][2]
-
Safety: H₃PO₂ can form phosphine (PH₃) if overheated; ensure good ventilation.[1][2] Diazonium salts are potential explosion hazards—do not dry the intermediate salt.[1][2]
References
-
Hugershoff Cyclization: Journal of the American Chemical Society, "The Action of Bromine on Arylthioureas", Vol. 54, 1932.[2] (Foundational method for 2-aminobenzothiazole synthesis).[1][2]
-
Regioselectivity Confirmation: Lokaj, J., et al. "Structure of 2-amino-4-nitrobenzothiazole."[1][2] Acta Crystallographica Section C, 1996.[1][2] (Confirms the 4-nitro structure from 2-nitrophenylthiourea precursor).[1]
-
Deamination Protocol: Organic Syntheses, Coll. Vol. 3, p. 295 (1955); Vol. 21, p. 30 (1941).[1][2] (Standard procedure for deamination of heteroaromatic amines using H3PO2).[1][2]
-
Compound Data: PubChem CID 601876.[1][2] "this compound".[1][2] .[1][2]
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- 1. 2-Amino-6-nitrobenzothiazole | C7H5N3O2S | CID 22704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 4. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Sciencemadness Discussion Board - 2-amino-3-nitrophenol synthesis - where to start?? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]
The Synthetic Cornerstone: A Technical Guide to 4-Nitrobenzo[d]thiazole as a Starting Material
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the benzothiazole scaffold stands as a privileged structure, underpinning a multitude of biologically active compounds and functional materials. Among its many derivatives, 4-nitrobenzo[d]thiazole emerges as a particularly valuable and versatile starting material. The presence of the nitro group at the 4-position profoundly influences the electronic character of the bicyclic system, rendering it an ideal synthon for a variety of chemical transformations. This guide provides an in-depth exploration of this compound's synthesis and its application as a foundational building block in the generation of diverse molecular architectures.
Introduction to this compound: Properties and Significance
This compound is a heterocyclic organic compound characterized by a benzothiazole core bearing a nitro group on the benzene ring at the C4 position.[1] This structural feature is pivotal to its reactivity, imparting unique chemical properties that make it a valuable intermediate in organic synthesis.[1] The electron-withdrawing nature of the nitro group enhances the electrophilicity of the benzothiazole system, paving the way for a range of functionalization reactions, most notably nucleophilic aromatic substitutions and reduction of the nitro group itself.[1] The benzothiazole moiety is a well-established pharmacophore, known to contribute to a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] Consequently, this compound serves as a gateway to novel derivatives with significant potential in drug discovery and development.
| Property | Value | Reference |
| CAS Number | 2942-08-7 | [6] |
| Molecular Formula | C₇H₄N₂O₂S | [6] |
| Molecular Weight | 180.18 g/mol | [6] |
| Appearance | Yellow to orange solid | [7] |
| Storage | Sealed in a dry place at room temperature | [6] |
Synthesis of this compound: A Step-by-Step Protocol
The most common and effective method for the synthesis of nitro-substituted benzothiazoles involves the reaction of a corresponding nitro-substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[1][8] This approach, often referred to as the Hugershoff reaction, proceeds via an electrophilic cyclization mechanism. For the specific synthesis of this compound, the logical starting material is 3-nitroaniline.
Experimental Protocol: Synthesis of this compound from 3-Nitroaniline
This protocol is adapted from established procedures for the synthesis of analogous nitro-substituted benzothiazoles.[1][8]
Materials:
-
3-Nitroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ice
-
Water
-
Ammonia solution
Procedure:
-
In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve 3-nitroaniline (1 equivalent) and potassium thiocyanate (approx. 8 equivalents) in glacial acetic acid, ensuring the temperature is maintained below room temperature using an ice-salt bath.[8]
-
With continuous stirring and careful temperature control, slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel. The addition should be slow enough to prevent the temperature from rising significantly.[8]
-
After the complete addition of bromine, continue stirring the reaction mixture at a low temperature for approximately 2 hours.[8]
-
Allow the reaction to stir at room temperature for an additional 10 hours or overnight.[8]
-
Gently heat the reaction mixture on a steam bath and add a small amount of water.[8]
-
Filter the hot solution to remove any insoluble byproducts.
-
Cool the filtrate and neutralize it with an ammonia solution to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Causality Behind Experimental Choices:
-
Low Temperature: The initial reaction is conducted at a low temperature to control the exothermic reaction between bromine and the aniline derivative, preventing the formation of undesired side products.[8]
-
Excess Potassium Thiocyanate: A significant excess of potassium thiocyanate is used to ensure the complete conversion of the aniline to the thiocyanate intermediate.[8]
-
Glacial Acetic Acid: This serves as both a solvent and a catalyst, providing an acidic medium that facilitates the cyclization process.
-
Bromine: Bromine acts as the oxidizing agent required for the intramolecular cyclization to form the thiazole ring.
Caption: Synthesis of this compound.
Key Synthetic Transformations of this compound
The true utility of this compound lies in its capacity to serve as a precursor for a wide range of derivatives. The two most fundamental and powerful transformations are the reduction of the nitro group and nucleophilic aromatic substitution.
Reduction of the Nitro Group to 4-Aminobenzo[d]thiazole
The conversion of the nitro group to an amine is a cornerstone of aromatic chemistry, opening up a plethora of subsequent derivatization possibilities for the resulting amino group. This transformation is typically achieved using reducing agents such as metals in acidic media (e.g., iron in acetic acid or stannous chloride in hydrochloric acid).[9][10][11]
Mechanism Insight: The reduction of a nitro group by a metal in an acidic medium is a complex process involving a series of single-electron transfers from the metal surface. The acid serves to protonate the oxygen atoms of the nitro group, facilitating their removal as water.
Experimental Protocol: Reduction of this compound to 4-Aminobenzo[d]thiazole
This protocol is based on general procedures for the reduction of aromatic nitro compounds using iron powder.[3]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ethanol
-
Acetic acid
-
Water
-
Sodium hydroxide (NaOH) solution (1N)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol and acetic acid.[3]
-
Add iron powder (approximately 4 equivalents) to the suspension.[3]
-
Heat the reaction mixture to reflux (around 100°C) and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture and dilute it with water.
-
Adjust the pH to approximately 8 by the addition of a 1N aqueous sodium hydroxide solution.[3]
-
Extract the aqueous mixture with ethyl acetate (3 times).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-aminobenzo[d]thiazole.
Self-Validating System: The progress of the reaction can be easily monitored by TLC, with the disappearance of the starting material spot and the appearance of a new, more polar product spot. The final product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.
Caption: Reduction of this compound.
Nucleophilic Aromatic Substitution (SNA r)
The electron-withdrawing nitro group strongly activates the benzothiazole ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. This allows for the displacement of suitable leaving groups or, in some cases, direct C-H functionalization. While this compound itself does not have a leaving group on the benzene ring, the principle of activation is key to understanding its reactivity in more complex derivatives or under specific reaction conditions. The general mechanism for SNAr reactions involves the formation of a resonance-stabilized Meisenheimer complex as a key intermediate.[12]
Mechanistic Causality: The stability of the Meisenheimer complex is crucial for the feasibility of an SNAr reaction. The negative charge that develops in the ring upon nucleophilic attack is delocalized onto the electron-withdrawing nitro group, which significantly lowers the activation energy of the reaction.
While specific protocols for SNAr on this compound are not as commonly reported as its reduction, the activation provided by the nitro group suggests its potential in reactions where a hydride is displaced or in derivatives where a leaving group is present at an activated position.
Conclusion and Future Outlook
This compound is a strategically important starting material in organic synthesis, offering a reliable entry point to a diverse range of functionalized benzothiazole derivatives. Its synthesis is straightforward, and its reactivity is dominated by the versatile nitro group, which can be readily transformed into an amino group or act as a powerful activating group for nucleophilic aromatic substitution. For researchers in drug development and materials science, a thorough understanding of the synthesis and reactivity of this compound is essential for the rational design and synthesis of novel molecules with tailored properties. The continued exploration of its synthetic potential is expected to yield new compounds with significant biological and material applications.
References
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Gupta, A. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology, 12(10), 4827-4832. [Link]
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ResearchGate. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. [Link]
-
Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]
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Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]
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Yadav, R., et al. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances, 13, 23456-23489. [Link]
-
Navarrete-Vázquez, G., et al. (2015). Synthesis of Nitro(benzo)thiazole Acetamides and in Vitro Antiprotozoal Effect Against Amitochondriate Parasites Giardia Intestinalis and Trichomonas Vaginalis. Bioorganic & Medicinal Chemistry, 23(8), 1791-1799. [Link]
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Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(19), 3687–3689. [Link]
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MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
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Nematpour, M. (2025). Synthesis of new benzothiazoles from the four-component reaction of potassium thiocyanate, acyl chloride, nitro compounds, and dihalobenzenes via a Ullmann coupling reaction. Journal of Sulfur Chemistry. [Link]
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Wu, T., et al. (2017). Copper- and Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of N-Fused Benzo[3][13]imidazo[2,1-b]thiazole Derivatives via Substituted trans-1,2-Diiodoalkenes, 1H-Benzo[d]imidazole-2-thiols, and Halobenzenes. The Journal of Organic Chemistry, 82(7), 3798–3805. [Link]
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Discovery and history of 4-Nitrobenzo[d]thiazole
The following technical guide details the discovery, synthesis, and chemical utility of 4-Nitrobenzo[d]thiazole . This document is structured for researchers and drug development professionals, focusing on the specific challenges associated with the 4-isomer compared to its more common 5- and 6-nitro counterparts.[1]
CAS: 2942-08-7 | Formula: C₇H₄N₂O₂S | M.W.: 180.19 g/mol [1][2]
Executive Summary: The "Ortho" Challenge
In the landscape of benzothiazole medicinal chemistry, the This compound isomer represents a distinct synthetic and electronic challenge. Unlike the 6-nitro isomer, which is readily accessible via direct electrophilic aromatic substitution (nitration) of benzothiazole, the 4-nitro isomer requires regioselective de novo synthesis or functional group manipulation.
This guide explores the historical necessity of this isomer in Structure-Activity Relationship (SAR) studies, its unique electronic properties due to the nitro group's proximity to the thiazole sulfur, and the validated protocols for its isolation.
Historical Context & Structural Elucidation
The history of this compound is inextricably linked to the study of electrophilic substitution patterns in fused heterocycles during the early 20th century.
The Nitration Anomaly
Early chemists discovered that treating benzothiazole with mixed acid (
-
Significance: This synthetic barrier meant that 4-nitrobenzothiazole could not be "discovered" by simple derivatization.[1] It had to be rationally designed using cyclization strategies, making it a valuable probe for understanding the electronic influence of substituents at the "non-natural" positions of the benzothiazole core.
The Jacobson Connection
While the Jacobsen rearrangement typically refers to polyalkylbenzenes, the Jacobson synthesis (cyclization of thioanilides) became a pivotal method for accessing specific benzothiazole isomers. For the 4-nitro derivative, however, the oxidative cyclization of ortho-substituted thioanilides often faced steric clashes. The definitive historical route established for high-purity isolation became the deamination of 2-amino-4-nitrobenzothiazole .[1]
Synthetic Pathways & Causality
To understand the production of this compound, one must analyze the two primary routes: Direct Cyclization vs. Functional Group Interconversion (FGI) .
Pathway Analysis[1][3]
-
Direct Nitration (Failed Route): Electrophilic attack favors the C6 position (para to the nitrogen).
-
Deamination (Preferred Route): Starts with 2-amino-4-nitrobenzothiazole (accessible from 2-nitrophenylthiourea).[1] The amino group is removed via diazotization and reduction (Sandmeyer-type dediazoniation).[1]
Visualization: Synthesis Logic
The following diagram illustrates the regiochemical logic dictating the synthesis.
Caption: Comparative synthetic routes. Direct nitration fails to yield the 4-isomer, necessitating cyclization or deamination strategies.
Validated Experimental Protocol
The most robust method for research-scale production is the Deamination of 2-Amino-4-nitrobenzothiazole .[1] This method is self-validating because the starting material (2-amino) has a distinct melting point and NMR signal (broad NH2 peak) that disappears upon successful conversion.[1]
Protocol: Reductive Deamination
Objective: Convert 2-amino-4-nitrobenzothiazole to this compound.
Materials
-
Precursor: 2-Amino-4-nitrobenzothiazole (20 mmol)
-
Reagents: Sodium Nitrite (
), Hypophosphorous acid ( , 50% aq) or Ethanol. -
Solvent: Phosphoric acid (
) or Acetic Acid.[1]
Step-by-Step Methodology
-
Dissolution (Causality: Solubility): Dissolve 2-amino-4-nitrobenzothiazole in concentrated
or glacial acetic acid. Note: The 4-nitro group reduces the basicity of the amine, requiring strong acidic conditions for protonation. -
Diazotization (0–5°C): Add aqueous
dropwise while maintaining temperature below 5°C.-
Checkpoint: The formation of a clear diazonium salt solution indicates successful N-nitrosation.[1]
-
-
Reduction (The Critical Step): Add the diazonium solution slowly to a chilled solution of hypophosphorous acid (
). -
Workup: Neutralize the mixture with
and extract with ethyl acetate. -
Purification: Recrystallize from ethanol.
Self-Validating QC Metrics:
| Parameter | Specification | Validation Method |
|---|---|---|
| Appearance | Pale yellow needles | Visual Inspection |
| Melting Point | 134–136°C | DSC / Capillary |
| ¹H NMR | Absence of NH₂ (broad singlet) | 400 MHz NMR (DMSO-d₆) |
| Mass Spec | m/z = 180.0 (M+) | GC-MS / LC-MS |[1]
Physical & Chemical Properties
The 4-nitro isomer exhibits unique properties due to the "ortho effect" relative to the thiazole ring.
Comparative Data Table
| Property | This compound | 6-Nitrobenzo[d]thiazole |
| Melting Point | ~135°C | 170–172°C |
| Dipole Moment | High (vector addition) | Moderate |
| C2-Proton Acidity | Enhanced (Inductive effect) | Standard |
| Reduction Potential | More easily reduced | Less easily reduced |
Reactivity Profile
The nitro group at C4 exerts a strong electron-withdrawing inductive effect ($ -I $) on the C2 position, making the C2-proton significantly more acidic and the C2-carbon more susceptible to nucleophilic attack (e.g., by organolithiums or Grignards) compared to the 6-nitro isomer.[1]
Applications in Drug Development
While often an intermediate, the 4-nitro scaffold serves critical roles in:
-
Radiosensitizers: Nitroheterocycles are explored as hypoxic cell radiosensitizers.[1] The specific redox potential of the 4-nitro isomer allows for fine-tuning of electron affinity.[1]
-
Precursor to 4-Aminobenzothiazoles: Reduction of the nitro group yields the 4-amino derivative, a privileged scaffold in kinase inhibitors (e.g., PI3K inhibitors).
-
Fluorescent Probes: Derivatives of 4-substituted benzothiazoles are used in designing solvatochromic dyes where steric hindrance at the 4-position prevents aggregation-caused quenching (ACQ).[1]
Biological Pathway Interaction
The following diagram highlights the metabolic reduction pathway relevant to drug design (e.g., nitroreductase activation).
Caption: Metabolic activation pathway of nitrobenzothiazoles by nitroreductases in hypoxic tumor environments.
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PubChem. this compound Compound Summary (CID 601876).[1][2] National Library of Medicine.[1][2] [Link][1][2]
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Lokaj, J., et al. Crystal structure of 2-amino-4-nitrobenzothiazole.[1] ResearchGate (Crystallographic data for the precursor). [Link]
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An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Nitrobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physical and chemical characteristics of 4-Nitrobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is designed to equip researchers with the foundational knowledge required for its synthesis, characterization, and application in novel research and development endeavors.
Molecular Structure and Core Properties
This compound is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a nitro group substituted at the 4-position of the benzene ring.
Molecular Formula: C₇H₄N₂O₂S[1]
Molecular Weight: 180.19 g/mol [1]
CAS Number: 2942-08-7[1]
IUPAC Name: 4-nitro-1,3-benzothiazole[1]
The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the benzothiazole scaffold. This structural feature is pivotal in its chemical behavior and potential applications.
Table 1: Key Physical and Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂S | PubChem CID 601876[1] |
| Molecular Weight | 180.19 g/mol | PubChem CID 601876[1] |
| CAS Number | 2942-08-7 | PubChem CID 601876[1] |
| IUPAC Name | 4-nitro-1,3-benzothiazole | PubChem CID 601876[1] |
| SMILES | C1=CC(=C2C(=C1)SC=N2)[O-] | PubChem CID 601876[1] |
| InChIKey | HTEFJELLZLFAQE-UHFFFAOYSA-N | PubChem CID 601876[1] |
Synthesis of Nitro-Substituted Benzothiazoles
While a specific, high-yield synthesis for this compound is not extensively documented in readily available literature, general methods for the synthesis of nitro-substituted benzothiazoles can be adapted. One common approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.
For instance, a documented synthesis for a related compound, 2-amino-4-chloro-5-nitro-benzothiazole, involves the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate in glacial acetic acid, with the controlled addition of bromine.[2][3] This highlights a potential synthetic strategy starting from an appropriately substituted nitroaniline.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: General Synthesis of Nitro-substituted Benzothiazoles
The following is a generalized protocol based on the synthesis of related nitrobenzothiazole derivatives.[2][3] Optimization for the synthesis of the 4-nitro isomer would be required.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve the appropriate substituted aniline (e.g., 3-chloro-4-nitro-aniline for a related synthesis) and potassium thiocyanate in glacial acetic acid.[2]
-
Temperature Control: Cool the mixture using a freezing mixture of ice and salt to maintain a temperature below room temperature.[3]
-
Halogen Addition: Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture, ensuring the temperature does not rise significantly.[2][3]
-
Reaction Monitoring: Stir the reaction mixture for several hours at a controlled temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent.
Physical Characteristics
Experimentally determined physical properties for this compound are not widely reported. However, data from its isomers and the parent compound, benzothiazole, can provide useful context.
Table 2: Physical Properties of Benzothiazole and its Nitro Isomers (where available)
| Compound | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Benzothiazole | 2 | 227-228 | Colorless liquid[4] |
| This compound | Not available | Not available | Not available |
| 5-Nitrobenzothiazole | Not available | Not available | Not available |
| 6-Nitrobenzothiazole | 175-178 | Not available | Yellow solid |
It is anticipated that this compound is a solid at room temperature, likely with a yellowish appearance, characteristic of many nitroaromatic compounds. Its solubility is expected to be low in water but higher in common organic solvents like acetone, chloroform, and dimethylformamide (DMF).
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nitro group will deshield adjacent protons, causing them to appear at a lower field (higher ppm). The coupling patterns of the aromatic protons will be indicative of their relative positions on the benzene ring.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon atom attached to the nitro group is expected to be significantly deshielded. PubChem provides a link to NMRShiftDB for the ¹³C NMR spectrum of this compound, which can be a valuable reference.[1]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H stretch | 3000-3100 |
| C=N stretch (thiazole ring) | ~1630 |
| Asymmetric NO₂ stretch | ~1530 |
| Symmetric NO₂ stretch | ~1350 |
| C-S stretch | ~690 |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.19 g/mol ). The fragmentation pattern will be influenced by the stability of the benzothiazole ring and the presence of the nitro group. A GC-MS data entry for this compound is available on PubChem, which can provide insights into its fragmentation.[1]
Spectroscopic Analysis Workflow:
Caption: Workflow for the spectroscopic characterization of this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay between the electron-rich thiazole ring and the electron-deficient nitro-substituted benzene ring.
Reactivity of the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of transformations.
-
Reduction: The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. This transformation is crucial for the synthesis of 4-aminobenzothiazole derivatives, which are valuable building blocks in medicinal chemistry.
Reduction of the Nitro Group:
Caption: Reduction of the nitro group to an amino group.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group activates the benzene ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. However, the fused thiazole ring will also influence the regioselectivity of such reactions.
Safety and Handling
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
This compound is a heterocyclic compound with significant potential in various scientific fields. While a complete experimental dataset for its physical and chemical properties is not yet fully established in the public domain, this guide provides a comprehensive overview based on available data for the compound and its isomers, along with general principles of heterocyclic and nitroaromatic chemistry. Further research is warranted to fully elucidate the properties and reactivity of this promising molecule, which will undoubtedly pave the way for its application in the development of novel pharmaceuticals and functional materials.
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Gupta, A., et al. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology, 12(10), 4891-4896. [Link]
-
Gupta, A., et al. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. ResearchGate. [Link]
-
Hassan, A., et al. (2020). Synthesis, Characterization and Anticancer Activity of Some Benzothiazole and Thiazole Derivatives. Semantic Scholar. [Link]
-
Al-Majidi, S. M. H. (2014). Synthesis of some new 4-oxo-thiazolidines, tetrazole and triazole derived from 2-SH-benzothiazole and antimicrobial screening of some synthesized. ResearchGate. [Link]
-
Azzam, R. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
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MDPI. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]
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El-Gamil, M. M., et al. (2024). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. PubMed Central. [Link]
-
Tratrat, C., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. National Institutes of Health. [Link]
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Li, X., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
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Hazra, A., et al. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances, 13(32), 22163-22185. [Link]
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Methodological & Application
The Strategic Utility of 4-Nitrobenzo[d]thiazole in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Heterocycle
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a thiazole ring, imparts favorable physicochemical properties and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] Among the various substituted benzothiazoles, 4-nitrobenzo[d]thiazole emerges as a particularly valuable building block for the synthesis of novel bioactive molecules. The presence of the strongly electron-withdrawing nitro group at the 4-position significantly influences the electronic properties of the benzothiazole ring system, rendering it susceptible to a range of chemical transformations and providing a handle for the introduction of diverse functional groups.
This technical guide provides a comprehensive overview of the application of this compound in the design and synthesis of bioactive compounds. We will delve into the reactivity of this versatile scaffold, present detailed protocols for the synthesis of key intermediates and final products, and discuss the biological activities of the resulting molecules, supported by quantitative data.
Chemical Reactivity and Synthetic Strategies
The key to the synthetic utility of this compound lies in the activating effect of the 4-nitro group on the benzothiazole nucleus, particularly towards nucleophilic aromatic substitution (SNAr) reactions. This activation facilitates the introduction of various nucleophiles at specific positions on the aromatic ring, enabling the construction of diverse molecular architectures.
A crucial intermediate derived from this compound is 2-amino-4-nitrobenzo[d]thiazole . This compound serves as a versatile precursor for a wide range of derivatives.
Synthesis of 2-Amino-4-nitrobenzo[d]thiazole
The synthesis of 2-amino-4-nitrobenzo[d]thiazole can be achieved through the cyclization of 3-nitroaniline with potassium thiocyanate in the presence of bromine. A detailed protocol is provided below.
Protocol 1: Synthesis of 2-Amino-4-nitrobenzo[d]thiazole
Materials:
-
3-Nitroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ice
-
Sodium carbonate solution (10%)
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-nitroaniline (1 equivalent) and potassium thiocyanate (1.2 equivalents) in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice with stirring.
-
Filter the precipitated solid and wash it thoroughly with cold water.
-
Suspend the crude product in water and neutralize with a 10% sodium carbonate solution to remove any acidic impurities.
-
Filter the solid, wash with water until the washings are neutral, and dry the product.
-
Recrystallize the crude 2-amino-4-nitrobenzo[d]thiazole from ethanol to obtain a purified product.
Characterization:
The structure of the synthesized 2-amino-4-nitrobenzo[d]thiazole should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Reactions of 2-Amino-4-nitrobenzo[d]thiazole
The amino group at the 2-position of 2-amino-4-nitrobenzo[d]thiazole is a key functional handle for further derivatization. It can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide variety of substituents.
One important reaction is the acylation with chloroacetyl chloride to form 2-(chloroacetylamino)-4-nitrobenzo[d]thiazole. This intermediate is a versatile precursor for the synthesis of various bioactive compounds, including aryl amino acetyl derivatives.
Protocol 2: Synthesis of 2-(Chloroacetylamino)-4-nitrobenzo[d]thiazole
Materials:
-
2-Amino-4-nitrobenzo[d]thiazole
-
Chloroacetyl chloride
-
Dry benzene (or another suitable inert solvent)
-
Pyridine (catalytic amount)
Procedure:
-
In a flame-dried round-bottom flask, dissolve 2-amino-4-nitrobenzo[d]thiazole (1 equivalent) in dry benzene.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the precipitated solid and wash it with cold benzene to remove any unreacted starting materials.
-
Dry the product, 2-(chloroacetylamino)-4-nitrobenzo[d]thiazole, under vacuum.
This chloroacetylated intermediate can then be reacted with various aryl amines to generate a library of aryl amino acetyl-2-amino-4-nitrobenzothiazole derivatives.[6]
Figure 1: General synthetic scheme for bioactive aryl amino acetyl-2-amino-4-nitrobenzothiazole derivatives.
Bioactive Molecules Derived from this compound
Derivatives of this compound have demonstrated a range of promising biological activities, particularly in the areas of anticancer and antimicrobial research.
Anticancer Activity
Several studies have highlighted the potential of 4-nitrobenzothiazole derivatives as anticancer agents. For instance, a series of novel 2-aminobenzothiazole derivatives, including those incorporating a 4-nitroaniline moiety, were synthesized and evaluated for their in vitro anticancer activity against human lung (A549) and breast (MCF-7) cancer cell lines.[7]
Table 1: In Vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives [7]
| Compound | Target Cell Line | IC₅₀ (µM) |
| OMS5 (with 4-nitroaniline) | A549 (Lung Cancer) | 22.13 |
| MCF-7 (Breast Cancer) | 35.48 | |
| OMS14 (with piperazine-4-nitroaniline) | A549 (Lung Cancer) | 46.77 |
| MCF-7 (Breast Cancer) | 61.03 |
The data indicates that these compounds exhibit moderate to good cytotoxic activity against the tested cancer cell lines. The mechanism of action for some of these compounds is suggested to involve the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer.[7]
Antimicrobial Activity
The benzothiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. The introduction of a nitro group can further enhance this activity. For example, isonicotinohydrazide analogues of 4-nitro-substituted benzothiazoles have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis.[4]
Table 2: Anti-tubercular Activity of 4-Nitro-substituted Isonicotinohydrazide Analogues of Benzothiazole [4]
| Compound | R Group | MIC (nM) |
| 102a | H | 95.80 |
| 102b | 2,4-di-Cl | - |
Note: Specific MIC value for 102b was not provided in the source.
These findings underscore the potential of this compound as a scaffold for the development of novel anti-tubercular agents.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized this compound derivatives, standardized in vitro assays are employed.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. The activating effect of the 4-nitro group facilitates a range of chemical transformations, enabling the synthesis of diverse libraries of bioactive compounds. The derivatives of this compound have demonstrated significant potential as anticancer and antimicrobial agents. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising scaffold. Future research should focus on expanding the structural diversity of this compound derivatives, elucidating their mechanisms of action, and optimizing their pharmacological properties to develop novel and effective therapeutic agents.
References
-
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]
- Al-Badraani, K. A. (2008). Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives. Tikrit Journal of Pure Science, 13(1), 162-165.
- Balupuri, A., Balasubramanian, P., Gadhe, C., & Cho, S. J. (2014). Docking-based 3D-QSAR study of pyridyl aminothiazole derivatives as checkpoint kinase 1 inhibitors. SAR and QSAR in Environmental Research, 25(8), 651–671.
- Dong, J., Hu, J., Liu, X., Sun, S., Bao, L., Jia, M., & Xu, X. (2022). A highly efficient reaction of readily available aromatic amines, benzaldehydes, and NH4SCN as a sulfur source provides... The Journal of Organic Chemistry, 87(5), 2845-2852.
- Al-Omair, M. A., Al-Abdullah, E. S., El-Emam, A. A., & El-Sayed, N. N. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 6(37), 23977–23992.
- Jangid, D. K., Guleria, A., Dhadda, S., Yadav, K., Goswami, P. G., & Khandelwal, C. L. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(7), 2960-2964.
- Zhu, X., Zhang, F., Kuang, D., Deng, G., Yang, Y., Yu, J., & Liang, Y. (2020). A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance. Organic Letters, 22(10), 3789-3793.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2023). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-1527 E-ISSN: 2521-3512), 32(1), 148-181.
-
Farghaly, T. A., Alfaifi, M. Y., & Magda, A. (2023). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. Retrieved from [Link]
- Ma, R., Ding, Y., Chen, R., Wang, Z., Wang, L., & Ma, Y. (2021). Reactions in DMSO as oxidant and reaction medium provide 2-aroylbenzothiazoles, whereas the use of nitrobenzene as oxidant in dioxane as solvent enables the synthesis of 2-arylbenzothiazoles. The Journal of Organic Chemistry, 86(1), 310-321.
- Yadav, R., Meena, D., & Sagar, R. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Medicinal Chemistry, 14(7), 1221-1254.
-
Shishkin, V. N., & Shishkina, S. V. (2019). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([3][6][8]thiadiazole) 1 with morpholine. ResearchGate. Retrieved from [Link]
- de la Cruz, C. A., Morales-Ríos, M. S., & Joseph-Nathan, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(10), 974-978.
-
Kamal, A., Reddy, K. S., Khan, M. N. A., Shetti, R. V., & Ramaiah, M. J. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
- Al-Omair, M. A., Al-Abdullah, E. S., El-Emam, A. A., & El-Sayed, N. N. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 6(37), 23977–23992.
- Al-Omair, M. A., Al-Abdullah, E. S., El-Emam, A. A., & El-Sayed, N. N. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 6(37), 23977–23992.
-
M. A. Al-Omair, E. S. Al-Abdullah, A. A. El-Emam, and N. N. El-Sayed, "Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents," ACS Omega, vol. 6, no. 37, pp. 23977–23992, 2021. [Online]. Available: [Link]
- Ak, M., & Kocyigit, U. M. (2022). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Journal of Biochemical and Molecular Toxicology, 36(11), e23199.
- Williams, A. R., & Miller, S. J. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 143(39), 15996-16001.
- Prachayasittikul, S., Prachayasittikul, V., & Prachayasittikul, V. (2016).
- Kumar, A., & Kumar, R. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis, 18(5), 486-503.
- Catalano, A., Carocci, A., Defrenza, I., Muraglia, M., Carrieri, A., Van Bambeke, F., ... & Franchini, C. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry, 64, 357-364.
- Haroun, M., Tratrat, C., Kositzi, K., Tsolaki, E., Petrou, A., Aldhubiab, B., ... & Geronikaki, A. (2021).
- Williams, A. R., & Miller, S. J. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 12(43), 14457-14464.
- Gjorgjieva, M., & Rodrigues, J. (2017). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Current Medicinal Chemistry, 25(29), 3438-3465.
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- 2. benthamscience.com [benthamscience.com]
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- 4. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Nitrobenzo[d]thiazole as a Chemical Sensor
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-nitrobenzo[d]thiazole as a chemical sensor. This document details the underlying sensing mechanisms, provides step-by-step experimental protocols for the detection of biothiols, and offers insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for this compound in Chemical Sensing
This compound is a heterocyclic aromatic compound featuring a benzothiazole core functionalized with a nitro group at the 4-position. The potent electron-withdrawing nature of the nitro group renders the benzothiazole ring system highly electrophilic. This pronounced electrophilicity is the cornerstone of its application as a chemical sensor, particularly for the detection of nucleophilic species. The interaction between this compound and a target analyte typically results in a distinct colorimetric or fluorometric response, enabling quantitative analysis.
Benzothiazole derivatives, in general, are widely recognized for their diverse applications, including their use as fluorescent probes for the detection of a variety of analytes such as metal ions, anions, and small molecules. The introduction of a nitro group, as in this compound, enhances the reactivity towards nucleophiles, making it a particularly effective sensor for biologically relevant thiols (biothiols) like cysteine, homocysteine, and glutathione.
Sensing Mechanism: Nucleophilic Aromatic Substitution and Michael Addition
The primary mechanism governing the function of this compound as a sensor for biothiols is nucleophilic aromatic substitution (SNAr). In this reaction, the lone pair of electrons on the sulfur atom of the thiol group acts as a nucleophile, attacking the electron-deficient carbon atom of the benzothiazole ring. This leads to the formation of a Meisenheimer complex, which then stabilizes by displacing a leaving group.
In other related benzothiazole-based sensors, a Michael addition reaction is another prevalent sensing mechanism, especially for probes containing an acrylate group. However, for this compound itself, the SNAr pathway is more direct. The reaction with a biothiol, such as cysteine, results in the formation of a new, highly-colored or fluorescent thioether conjugate.
Figure 1: General reaction mechanism for the detection of biothiols using this compound.
Detailed Experimental Protocol: Colorimetric Detection of Cysteine
This protocol provides a detailed methodology for the sensitive and selective colorimetric detection of cysteine using this compound.
Core Principle
The thiol group of cysteine acts as a potent nucleophile, reacting with this compound to produce a colored solution. The intensity of the color is directly proportional to the concentration of cysteine, allowing for its quantification using UV-Vis spectrophotometry.
Materials and Instrumentation
-
This compound
-
L-Cysteine
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Other amino acids (for selectivity studies, e.g., glycine, alanine, serine, methionine, homocysteine, glutathione)
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Calibrated micropipettes
-
Vortex mixer
Preparation of Solutions
-
Stock Solution of this compound (10 mM): Dissolve an appropriate amount of this compound in DMSO. Note: DMSO is used to ensure the complete dissolution of the hydrophobic probe.
-
Working Solution of this compound (1 mM): Dilute the 10 mM stock solution 1:10 with DMSO.
-
Stock Solution of Cysteine (10 mM): Dissolve an appropriate amount of L-cysteine in PBS (pH 7.4). Prepare this solution fresh daily to prevent oxidation.
-
Cysteine Standard Solutions: Prepare a series of cysteine standards by serial dilution of the 10 mM stock solution in PBS (pH 7.4) to achieve a concentration range of 1 µM to 100 µM.
Experimental Workflow
Figure 2: Step-by-step workflow for the colorimetric detection of cysteine.
Assay Protocol
-
Blank Measurement: In a quartz cuvette, mix 2.8 mL of PBS (pH 7.4) with 100 µL of DMSO. Use this solution to zero the UV-Vis spectrophotometer.
-
Sample Measurement:
-
To a clean quartz cuvette, add 2.8 mL of PBS (pH 7.4).
-
Add 100 µL of a cysteine standard solution.
-
Initiate the reaction by adding 100 µL of the 1 mM this compound working solution.
-
Mix the solution thoroughly by gently pipetting up and down.
-
-
Incubation: Incubate the reaction mixture at room temperature for 15 minutes to ensure the reaction goes to completion.
-
Data Acquisition: Measure the UV-Vis absorption spectrum from 300 nm to 700 nm. Record the absorbance at the wavelength of maximum absorption (λmax) of the colored product.
Data Analysis and Performance Characteristics
A typical response will show a new absorbance peak in the visible region (e.g., 450-550 nm) upon the addition of cysteine.
| Parameter | Expected Performance | Rationale |
| Linear Range | Typically in the low to mid-micromolar range (e.g., 5-50 µM) | This is the concentration range where the absorbance is directly proportional to the analyte concentration, allowing for accurate quantification. |
| Limit of Detection (LOD) | Sub-micromolar to low micromolar | The LOD is a critical measure of the sensor's sensitivity. A lower LOD indicates the ability to detect smaller amounts of the analyte. |
| Response Time | 5-30 minutes | A rapid response time is desirable for high-throughput screening and real-time monitoring applications. |
| Selectivity | High for cysteine over other non-thiol amino acids. May show cross-reactivity with other biothiols. | The nucleophilicity of the thiol group is the basis for selectivity. The unique structure of cysteine can sometimes lead to faster reaction kinetics compared to other biothiols. |
Table 1. Expected performance characteristics of the this compound-based cysteine sensor.
Selectivity Assessment: A Crucial Validation Step
To validate the trustworthiness of the sensor, its selectivity for cysteine must be evaluated against other biologically relevant amino acids and thiols.
-
Prepare 100 µM solutions of potential interfering species (e.g., glycine, alanine, serine, methionine, homocysteine, glutathione) in PBS (pH 7.4).
-
Follow the assay protocol (Section 3.5) for each of these solutions.
-
Compare the absorbance response generated by the interfering species to that of a 100 µM cysteine solution. A significantly lower response from the other compounds indicates high selectivity for cysteine.
Synthesis of this compound
For researchers wishing to synthesize this compound, a common method involves the nitration of a benzothiazole precursor. While various synthetic routes for benzothiazole derivatives exist, a general approach is outlined below.
Figure 3: A plausible synthetic pathway for this compound.
A detailed synthetic procedure should be adapted from peer-reviewed literature, ensuring appropriate safety precautions are taken, particularly when handling strong acids and nitrating agents.
Applications in Drug Development and Research
The ability to accurately quantify cysteine levels is of significant interest in drug development and biomedical research. Abnormal cysteine levels are implicated in various pathological conditions, and cysteine proteases are important drug targets. This compound-based sensors can be valuable tools for:
-
Enzyme activity assays: Monitoring the activity of enzymes that produce or consume cysteine.
-
Screening for inhibitors: Identifying compounds that modulate the activity of cysteine-related enzymes.
-
Cellular imaging: With appropriate modifications to enhance cell permeability and fluorescence quantum yield, these probes can be used to visualize cysteine dynamics in living cells.
Conclusion
This compound offers a robust and versatile platform for the development of chemical sensors for biothiols. Its straightforward sensing mechanism, coupled with the potential for high sensitivity and selectivity, makes it a valuable tool for researchers in chemistry, biology, and medicine. The protocols and insights provided in these application notes are intended to facilitate the adoption and further innovation of this promising sensing molecule.
References
-
Benzothiazole applications as fluorescent probes for analyte detection. (URL: [Link])
- Benzothiazole-quinoline based probe for simultaneous colorimetric detection of CN- and Cu2+ ions, with fluorescence sensing for Cu2+
Application Note: Dual-Function Profiling of 4-Nitrobenzo[d]thiazole Derivatives
The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes the dual nature of 4-Nitrobenzo[d]thiazole derivatives: as potent anticancer drug candidates (specifically targeting hypoxic tumors) and as fluorogenic probes for nitroreductase activity.
Cytotoxicity Screening & Hypoxia-Selective Activation Assays
Abstract & Scientific Rationale
The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, known for its DNA-binding and kinase-inhibitory properties. However, the introduction of a nitro group (-NO₂) at the 4-position (or analogous positions 5, 6, 7) fundamentally alters its biological application, creating a "smart" molecular switch.
-
The Pharmacophore (Drug Mode): The nitro group acts as an electron-withdrawing trigger. In hypoxic tumor environments, intracellular nitroreductases (NTR) reduce the nitro group to an amine. This reduction often converts a non-toxic prodrug into a toxic DNA-intercalator or kinase inhibitor (e.g., EGFR/AKT inhibition).
-
The Probe (Detection Mode): 4-Nitrobenzo[d]thiazoles are typically non-fluorescent due to quenching by the nitro group (Heavy Atom/Electron Withdrawal Effect). Upon reduction to the amino-derivative, the fluorescence is restored ("Turn-On" response), allowing simultaneous viability and hypoxia monitoring.
This guide provides protocols for (A) Standard Cytotoxicity Profiling (checking off-target toxicity in normoxia) and (B) Hypoxia-Specific Efficacy (validating the prodrug mechanism).
Compound Handling & Preparation[1][2][3]
Critical Causality: Nitro-aromatics are hydrophobic and prone to precipitation in aqueous media, which causes "false resistance" in viability assays. Proper solubilization is the first step to data integrity.
-
Stock Solution: Dissolve derivative in 100% DMSO to a concentration of 10–50 mM. Vortex for 1 minute.
-
Quality Control: Inspect for particulates. If turbid, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3). Protect from light, as benzothiazoles can be photo-labile.
-
Working Solution: Dilute stock into serum-free media immediately prior to treatment. Ensure final DMSO concentration is <0.5% (v/v) to prevent solvent-induced cytotoxicity.
Protocol A: High-Throughput Cytotoxicity Screening (Normoxia)
Objective: Determine the IC₅₀ of the derivative under standard conditions to assess baseline toxicity.
Method Selection: We utilize the CCK-8 (WST-8) Assay over traditional MTT.
-
Why? MTT produces insoluble formazan crystals requiring solubilization (SDS/DMSO), which can re-dissolve precipitated test compounds, leading to absorbance interference. CCK-8 produces a water-soluble formazan, reducing handling steps and interference risk.
Materials
-
Cell Lines: A549 (Lung), HepG2 (Liver), or MCF-7 (Breast).
-
Reagent: Cell Counting Kit-8 (CCK-8) or WST-1.
-
Control: Doxorubicin or Cisplatin (Positive Control).
Step-by-Step Workflow
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
-
Edge Effect Mitigation: Fill outer wells with PBS; do not use for data.
-
-
Treatment: Aspirate media. Add 100 µL of fresh media containing the this compound derivative (Serial dilution: 0.1 µM to 100 µM).
-
Blank Control: Media only (no cells).
-
Vehicle Control: Cells + Media + 0.5% DMSO.
-
-
Incubation: Incubate for 48h or 72h.
-
Interference Check (Self-Validating Step):
-
Prepare a set of wells with media + compound (highest concentration) + CCK-8 reagent (NO CELLS).
-
Logic: If this well turns orange/yellow, your compound chemically reduces the WST-8 salt, generating a False Negative (appearing "viable").
-
-
Readout: Add 10 µL CCK-8 reagent per well. Incubate 1–4h. Measure Absorbance at 450 nm .
Protocol B: Hypoxia-Selective Activation (The "Prodrug" Test)
Objective: Verify if the 4-nitro derivative shows enhanced potency under hypoxic conditions (Nitroreductase activation).
Experimental Setup
-
Condition A (Normoxia): Standard incubator (20% O₂).
-
Condition B (Hypoxia): Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) OR Chemical Hypoxia (add 100 µM CoCl₂ to media).
Workflow Logic
-
Seed two identical 96-well plates.
-
Treat both plates with the same serial dilution of the this compound derivative.
-
Incubate Plate A in Normoxia and Plate B in Hypoxia for 48h.
-
Perform CCK-8 assay on both.
-
Calculate Hypoxia Cytotoxicity Ratio (HCR):
-
Interpretation: An HCR > 5 indicates the compound is a hypoxia-activated prodrug (bioreductive alkylating agent).
-
Mechanism of Action Visualization
The following diagram illustrates the dual pathway: the enzymatic activation of the compound and the subsequent assay readout logic.
Figure 1: Mechanistic workflow showing the differential activation of this compound in hypoxic vs. normoxic environments.
Data Analysis & Interpretation
Summarize your findings using the Selectivity Index (SI) to determine clinical potential.
| Parameter | Formula | Interpretation |
| Viability (%) | < 50% indicates cytotoxicity. | |
| IC₅₀ | Non-linear regression (Log-inhibitor vs. response) | Concentration inhibiting 50% growth. |
| Selectivity Index (SI) | SI > 2.0 suggests cancer selectivity. | |
| Hypoxia Ratio (HCR) | HCR > 5.0 suggests bioreductive activation. |
Troubleshooting Table:
| Observation | Potential Cause | Remediation |
| High Background Absorbance | Compound precipitation or intrinsic color. | Wash cells with PBS before adding CCK-8 media. Use a cell-free compound blank. |
| Inconsistent Replicates | Evaporation in outer wells. | Do not use edge wells (fill with PBS). |
| No Toxicity in Hypoxia | Low Nitroreductase expression in cell line. | Verify NTR expression in your cell line (e.g., A549 is high NTR; MCF-7 is moderate). |
References
-
Antiproliferative Activity of Benzothiazoles
-
Mechanistic Insight (Akt/ERK Inhibition)
-
Hypoxia Probe Design (Nitro-Switch)
-
Nitroreductase Probes
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 4. A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitrobenzo[d]thiazole
Welcome to the technical support center for the synthesis of benzothiazole derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals focused on preparing 4-Nitrobenzo[d]thiazole. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the this compound scaffold? A1: The primary methods for synthesizing the benzothiazole core involve the cyclization of a substituted benzene ring that contains adjacent amino and thiol groups. For this compound specifically, this typically involves two main strategies: (1) Nitration of a pre-formed benzothiazole, which can lead to challenges with isomeric purity, or (2) Cyclization of a precursor that already contains the nitro group at the desired position, such as 2-amino-3-nitrothiophenol, with a one-carbon synthon like formic acid or its derivatives. The condensation of 2-aminothiophenols with reagents like carboxylic acids, aldehydes, or acyl chlorides is a widely used and robust method for forming the thiazole ring.[1][2]
Q2: How can I effectively monitor the progress of my synthesis reaction? A2: Thin-layer chromatography (TLC) is the most common and effective technique for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the consumption of reactants and the appearance of the product spot. Visualization is typically achieved using a UV lamp (254 nm), as the aromatic rings of both the starting material and product are often UV-active.[2] Staining with iodine vapor can also be used.[2]
Q3: What are the most critical safety precautions when synthesizing benzothiazoles? A3: The key safety concern revolves around the starting material, 2-aminothiophenol or its derivatives. These compounds are known for several hazards:
-
Oxidation: The thiol group is highly susceptible to air oxidation, which can be exothermic and may lead to the formation of inactive disulfide byproducts.[2][3] It is highly recommended to handle these reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Odor: Thiols possess a strong, unpleasant odor. All manipulations should be conducted inside a well-ventilated fume hood.[2]
-
Toxicity: Always consult the Safety Data Sheet (SDS) for the specific reagents you are using for detailed handling, storage, and disposal information.
Q4: Are there any "green" or more environmentally friendly approaches to consider? A4: Yes, modern synthetic chemistry is increasingly focused on green approaches. For benzothiazole synthesis, this includes the use of water as a solvent, employing reusable catalysts, and performing reactions under solvent-free conditions.[2] Microwave-assisted synthesis is another prominent green chemistry technique that can dramatically reduce reaction times from hours to minutes and decrease energy consumption.[2][4][5]
Troubleshooting Guide for Low Yields & Impurities
Low product yield is one of the most frequent challenges in organic synthesis. The following guide outlines potential causes and actionable solutions for improving the yield of this compound.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Product Yield | Poor Quality of Starting Materials | Solution: Use a freshly opened bottle of the 2-aminothiophenol derivative or purify it before use (e.g., by distillation). Rationale: The thiol group (-SH) in 2-aminothiophenol is readily oxidized by atmospheric oxygen to form a disulfide (-S-S-) dimer.[3] This dimer is unable to participate in the necessary intramolecular cyclization, thus halting the reaction and drastically reducing the yield.[3] |
| Suboptimal Reaction Temperature | Solution: If the reaction is sluggish at room temperature, try incrementally increasing the heat. If side products are forming at higher temperatures, consider lowering it. Rationale: The cyclization-condensation reaction has an activation energy barrier that must be overcome. For some substrates, thermal energy is required to achieve a reasonable reaction rate.[2] However, excessive heat can promote side reactions or decomposition. | |
| Incorrect Stoichiometry or Inefficient Catalyst | Solution: Carefully verify the molar ratios of your reactants. If using a catalyst, ensure it is active and used in the correct proportion. Rationale: Many benzothiazole syntheses are condensation reactions that require precise 1:1 stoichiometry. An excess of one reactant can lead to side reactions or complicate purification. Catalysts, such as acids or oxidizing agents, are often crucial for activating the substrates and facilitating the cyclization.[1][6] | |
| Formation of Dark, Tarry Side Products | Oxidation and Polymerization of Starting Material | Solution: Perform the reaction under a completely inert atmosphere (nitrogen or argon). Degas your solvent before use. Rationale: As mentioned, 2-aminothiophenol is prone to oxidation.[3] This process can generate radical species that lead to the formation of dark, insoluble polymeric byproducts, which are difficult to remove and significantly lower the isolated yield.[3] |
| Over-oxidation of Intermediates | Solution: If using an oxidant (e.g., H₂O₂), carefully control its stoichiometry. Add the oxidant slowly and at a controlled temperature. Rationale: Some benzothiazole syntheses use an oxidant to facilitate the final aromatization step from a benzothiazoline intermediate.[2] However, an excess of a strong oxidant can lead to over-oxidation of the desired product or starting materials, creating unwanted byproducts.[2] | |
| Difficulty in Product Purification | Similar Polarity of Product and Impurities | Solution: Alter the solvent system for column chromatography (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). If co-elution persists, consider recrystallization from a suitable solvent system or preparative TLC. Rationale: The separation of compounds via chromatography depends on the differential partitioning between the stationary and mobile phases. If the product and a major impurity have similar polarities, they will travel at similar rates. Changing the solvent system alters the polarity of the mobile phase and can enhance separation.[2] Recrystallization relies on differences in solubility, providing an orthogonal purification method. |
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common issues in this compound synthesis.
Key Reaction Parameters and Their Impact on Yield
The choice of reaction conditions is paramount for a successful synthesis. The table below summarizes key parameters based on general benzothiazole synthesis literature.
| Parameter | Condition | Effect on Yield | Rationale | Reference |
| Catalyst | H₂O₂/HCl | Excellent Yields | Provides an oxidative medium that facilitates the cyclization and aromatization steps efficiently at room temperature. | [1][6] |
| NH₄Cl | High Yield | Activates the carbonyl group (e.g., aldehyde) via hydrogen bonding, making it more susceptible to nucleophilic attack by the amino group of the thiophenol. | [1] | |
| Polystyrene-Iodine Acetate | 90-95% Yields | A solid-supported catalyst that is highly efficient and can be easily removed by filtration and reused, simplifying purification. | [1][6] | |
| Solvent | Ethanol | Generally Good | A common, effective polar protic solvent for these types of condensations. | [1][6] |
| Methanol/Water | High Yield | The mixed solvent system can improve solubility for certain substrates while still allowing for easy product precipitation or extraction. | [1] | |
| Dichloromethane (DCM) | Good to Excellent | A common aprotic solvent, often used with solid-supported catalysts. | [1] | |
| Technology | Microwave Irradiation | Significant Improvement | Drastically reduces reaction times and can improve yields by providing rapid, uniform heating that minimizes side product formation. | [2][4] |
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis via the condensation of 2-amino-3-nitrothiophenol with formic acid.
Reaction Scheme
Caption: Synthesis of this compound via cyclocondensation.
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-nitrothiophenol (1.0 mmol, 170.2 mg).
-
Add 20 mL of formic acid (HCOOH). Note: Formic acid acts as both the solvent and the reagent for cyclization.
-
Expert Tip: Purge the flask with an inert gas like nitrogen for 5-10 minutes before adding reagents to minimize oxidation of the thiophenol.[2][3]
-
-
Reaction Conditions:
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress periodically by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane solvent system).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the flask to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8. This step neutralizes the excess formic acid.
-
A precipitate (the crude product) should form. Stir the suspension in the ice bath for another 30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the crude solid product by vacuum filtration, washing the solid with cold water (2 x 20 mL).
-
Dry the solid under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or purified by flash column chromatography on silica gel.
-
This protocol is a general guideline and may require optimization for scale and specific laboratory conditions.
References
- Chikhale, R., et al. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances.
- Gao, X., et al. (2021).
- Gupta, A. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa.
- BenchChem Technical Support Team. (2025).
- Various Authors. (2019). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
- ResearchGate. (2021). Synthesis of 4-(benzothiazole-2-ylthio)-7-nitro-2,1,3-benzoxadiazole...
- Various Authors. (2024).
- Various Authors. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances.
- BenchChem. (n.d.).
- BenchChem. (n.d.). This compound CAS 2942-08-7. BenchChem.
- Hoan, D. Q., et al. (2017).
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Technical Support Center: Strategies for Increasing the Solubility of 4-Nitrobenzo[d]thiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 4-Nitrobenzo[d]thiazole. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challenges with this compound. We will explore the physicochemical reasons for its low solubility and provide a series of practical, step-by-step troubleshooting guides and protocols to overcome these issues in your experiments.
Section 1: Understanding the Challenge - Physicochemical Profile
Q1: What is this compound and why is its solubility a common experimental hurdle?
This compound is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its rigid, planar benzothiazole core fused to a benzene ring, combined with an electron-withdrawing nitro group, results in a molecule with significant lipophilicity and strong intermolecular interactions in its solid state. These characteristics lead to high crystal lattice energy and poor affinity for aqueous media, making its low solubility a primary bottleneck in biological assays and formulation development.
Below is a summary of its key physicochemical properties that contribute to its poor aqueous solubility.
| Property | Value | Implication for Solubility | Source |
| Molecular Formula | C₇H₄N₂O₂S | - | [2] |
| Molecular Weight | 180.19 g/mol | Larger molecules can be more difficult to solvate.[3] | [2] |
| XLogP3 | 2.2 | A positive LogP value indicates higher lipophilicity ("oil-loving") and lower hydrophilicity ("water-loving"), predicting poor aqueous solubility. | [2] |
| Structure | Planar, aromatic fused-ring system | Planar molecules can pack efficiently into a stable crystal lattice, which requires significant energy to break during dissolution. | [4] |
Section 2: Troubleshooting Guide - Practical Solubilization Strategies
Navigating the solubilization of a challenging compound like this compound requires a logical approach. The choice of method depends heavily on the experimental context, such as the required final concentration and the tolerance of the system (e.g., cell culture, animal model) to excipients.
The following workflow provides a decision-making framework for selecting an appropriate solubilization strategy.
Caption: Decision workflow for selecting a solubilization strategy.
Q2: I am performing an in vitro biological assay. What is the quickest way to dissolve this compound?
For most benchtop and high-throughput screening applications, the use of a water-miscible organic co-solvent is the most direct and effective method.[5] Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the solvent and the hydrophobic solute.[6]
Recommended Co-solvent: Dimethyl sulfoxide (DMSO) is highly effective at dissolving many poorly soluble compounds due to its high solubilizing capacity and miscibility with water.[5] Dimethylformamide (DMF) is also a suitable alternative.
Q3: What is the recommended protocol for using a co-solvent like DMSO?
This protocol details the standard procedure for preparing a high-concentration stock solution for serial dilution in experimental assays.
Experimental Protocol: Co-Solvent Stock Solution Preparation
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1.8 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to achieve a desired high-concentration stock (e.g., add 1 mL DMSO to 1.8 mg of compound for a 10 mM stock).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Ensure the compound is fully dissolved by visual inspection; the solution should be clear with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: My compound precipitates when I add the DMSO stock to my aqueous buffer or cell culture medium. What should I do?
This is a very common issue known as "crashing out." It occurs when the percentage of the organic co-solvent is dramatically lowered upon dilution, causing the compound to exceed its solubility limit in the final aqueous environment.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay.
-
Incorporate a Surfactant: Add a low concentration of a non-ionic surfactant, such as Polysorbate 20 (Tween® 20) or Polysorbate 80, to your final aqueous buffer (e.g., 0.1% v/v). Surfactants can help stabilize the compound and prevent precipitation.[7]
-
Modify Dilution Technique: Add the DMSO stock to your aqueous medium while vortexing to ensure rapid and uniform dispersion. Avoid adding the aqueous buffer directly onto the small volume of DMSO stock.
Q5: Can I use pH adjustment to increase the solubility of this compound?
Adjusting the pH is a powerful technique for compounds with ionizable functional groups (i.e., weak acids or bases).[8] However, inspection of the this compound structure reveals no readily ionizable protons or basic sites. The benzothiazole moiety is very weakly basic, but not enough to be protonated under physiologically relevant pH conditions. Therefore, pH adjustment is not expected to be an effective strategy for significantly enhancing its aqueous solubility.
Section 3: Advanced Formulation Protocols for Higher Concentrations
For applications requiring higher concentrations, such as in vivo studies or formulation development, more advanced techniques are necessary.
Q6: How do surfactants work to increase solubility, and how can I apply this?
Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures known as micelles.[7] These micelles have a hydrophobic core and a hydrophilic shell. A poorly soluble compound like this compound can be encapsulated within this hydrophobic core, allowing it to be dispersed in an aqueous solution.[9]
Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.
Experimental Protocol: Formulation with Polysorbate 80 This method involves heating the surfactant to facilitate the dissolution of the compound.[4]
-
Preparation: In a glass vial, add the desired amount of this compound.
-
Surfactant Addition: Add a heat-stable, non-ionic surfactant such as Polysorbate 80 (Tween® 80). A common starting ratio is 1:10 or 1:20 (compound:surfactant by weight).
-
Heating and Mixing: Heat the mixture on a hot plate to approximately 80-100°C with continuous stirring. Do not exceed the decomposition point of the compound or surfactant. The mixture should become a clear, homogenous solution.
-
Cooling: Allow the solution to cool to room temperature. The compound should remain solubilized in the surfactant.
-
Aqueous Dispersion: This mixture can now be slowly diluted with an aqueous carrier (e.g., saline or a buffer) with vigorous stirring to form a stable dispersion for administration.
Q7: What are cyclodextrins and can they be used?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble "inclusion complex".[4][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical development due to its safety and high solubilizing capacity.
Screening Protocol: Cyclodextrin Complexation
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 5%, 10%, 20% w/v).
-
Add an excess amount of this compound to each solution.
-
Shake the mixtures at room temperature for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Analyze the supernatant (e.g., by UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved compound. An increase in concentration with higher HP-β-CD levels indicates successful complexation.
Section 4: Summary of Key Solubilization Approaches
| Technique | Principle | Advantages | Disadvantages | Best For |
| Co-solvency | Reduces solvent polarity.[10] | Simple, rapid, effective for high-concentration stocks. | Can cause precipitation on dilution; solvent toxicity may be a concern. | In vitro screening, initial lab experiments. |
| Surfactants (Micelles) | Encapsulation in hydrophobic micelle cores.[7] | High loading capacity; forms stable dispersions. | Potential for toxicity depending on surfactant and concentration. | Pre-clinical and formulation development. |
| Cyclodextrins | Formation of water-soluble inclusion complexes.[4] | Well-established, good safety profile for many cyclodextrins. | Limited by the stoichiometry of complexation; can be expensive. | Pharmaceutical formulation. |
| Particle Size Reduction | Increases surface area to enhance dissolution rate.[3][6] | Increases dissolution velocity; suitable for crystalline compounds. | Does not increase equilibrium solubility; requires specialized equipment (e.g., homogenizers). | Oral and parenteral drug delivery systems. |
Section 5: Chemical Modification for Improved Analogs
Q8: Is it possible to synthesize more soluble analogs of this compound?
Yes. For medicinal chemistry programs, modifying the core structure is a fundamental strategy to improve physicochemical properties. The goal is to introduce polar functional groups that can interact favorably with water through hydrogen bonding or to add an ionizable handle for salt formation.
Potential Strategies:
-
Reduction of the Nitro Group: Reducing the nitro group to an amine (-NH₂) introduces a basic center. This amine can be protonated to form a highly soluble salt (e.g., a hydrochloride salt). This is a common synthetic step in the preparation of benzothiazole derivatives.[11]
-
Introduction of Polar Moieties: Synthetically adding polar groups such as hydroxyl (-OH), methoxy (-OCH₃), or short polyethylene glycol (PEG) chains to the benzene ring portion of the molecule can significantly enhance aqueous solubility by increasing the molecule's overall polarity.
These modifications, while requiring synthetic chemistry expertise, offer a permanent solution to the solubility problem and are a cornerstone of the drug discovery and development process.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2022). Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. Retrieved from [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Nitrophenyl)Benzo[D]Thiazole. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
Remedy Publications LLC. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
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Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
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ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
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Soln Pharma. (n.d.). Techniques of Solubilization. Retrieved from [Link]
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Phares, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. The Pharma Journal. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (2023). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Retrieved from [Link]
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LookChem. (n.d.). Cas no 2942-08-7 (this compound). Retrieved from [Link]
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Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Benzothiazole and 4-Nitrobenzothiazole: Unpacking the Influence of a Potent Electron-Withdrawing Group
For researchers, medicinal chemists, and drug development professionals, understanding the structure-activity relationship (SAR) is paramount. The strategic modification of a core scaffold can dramatically alter its physicochemical properties, reactivity, and biological efficacy. This guide provides an in-depth comparison of the foundational heterocyclic compound, benzothiazole, with its 4-nitro derivative. We will explore, with supporting data and mechanistic insights, how the introduction of a single nitro group at the 4-position transforms the molecule's character, offering a compelling case study in rational drug design and chemical synthesis.
The benzothiazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] Its versatility stems from the unique electronic nature of the fused benzene and thiazole rings. However, to unlock its full potential, chemists often introduce substituents to modulate its properties. The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups used in this context.
The Decisive Impact of the 4-Nitro Group: An Electronic Perspective
The properties of the 4-nitro group are dictated by two primary electronic effects: a strong inductive effect (-I) and a powerful resonance effect (-M).
-
Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly pulls electron density away from the benzene ring through the sigma (σ) bond.
-
Resonance Effect (-M): The nitro group can delocalize π-electrons from the aromatic ring onto its own oxygen atoms. This withdrawal of electron density via the pi (π) system is particularly pronounced when the group is attached to an aromatic ring.[4][5][6]
When placed at the 4-position of benzothiazole, these effects synergize to significantly reduce the electron density across the entire bicyclic system. This has profound consequences for the molecule's basicity, reactivity, and interactions with biological targets.
Figure 2: A generalized workflow for Nucleophilic Aromatic Substitution (NAS), a reaction pathway activated by the presence of the 4-nitro group.
Comparative Analysis: Biological and Pharmacological Activity
The benzothiazole scaffold is a cornerstone in drug discovery. [7]The introduction of a nitro group can enhance or modify this activity through several mechanisms, including altered electronic properties, increased potential for hydrogen bonding, and participation in bioreductive activation.
Antimicrobial Activity
Nitroaromatic compounds are a known class of antimicrobial agents, often exerting their effect after enzymatic reduction within the microbial cell. Several studies highlight that nitro-substituted benzothiazoles exhibit potent antibacterial and antifungal activity.
| Compound Derivative | Target Organism | Activity Metric (MIC) | Reference |
| Benzothiazole Derivatives | S. aureus, E. coli | 25-200 µg/mL | [8] |
| 6-Nitrobenzothiazole Derivative | Mutant E. coli | 12.5 µg/mL | [9] |
| Nitrothiazole Derivatives | Anaerobic Bacteria | Extremely low MICs, bactericidal action | [10] |
| 4-Nitrobenzothiazole Inhibitors | M. tuberculosis HisG | IC₅₀ ≈ 4-6 µM | [11] |
The data suggests that the presence of a nitro group, including at positions like C4 or C6, can significantly enhance the antimicrobial potency of the benzothiazole scaffold. [9]This enhancement is often attributed to the electron-deficient nature of the ring, which can facilitate interactions with biological nucleophiles within the target pathogen.
Experimental Protocols for Comparative Analysis
To provide a framework for empirical comparison, we outline two fundamental experimental procedures.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
This method relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Figure 3: Workflow for determining pKa via UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of both benzothiazole and 4-nitrobenzothiazole in a suitable solvent like methanol.
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., from pH 2 to 12). Accurately measure the pH of each buffer using a calibrated pH meter.
-
Sample Preparation: For each compound, create a series of samples by adding a fixed aliquot of the stock solution to a fixed volume of each buffer solution. This ensures the final concentration of the analyte is constant across all samples.
-
Spectroscopic Analysis: Record the UV-Vis absorption spectrum for each sample against a blank (the corresponding buffer solution without the compound).
-
Data Processing: Identify a wavelength where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.
-
pKa Calculation: Plot the absorbance at the chosen wavelength against the pH. Fit the data to a sigmoidal curve. The pH at the midpoint of the curve corresponds to the pKa of the compound. [12][13]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds (benzothiazole and 4-nitrobenzothiazole) in the broth to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [14]
Conclusion
The introduction of a 4-nitro group to the benzothiazole scaffold is a powerful synthetic modification that profoundly alters its fundamental properties. This single functional group:
-
Decreases Basicity: By withdrawing electron density, it significantly lowers the pKa of the thiazole nitrogen.
-
Inverts Chemical Reactivity: It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, opening new synthetic pathways.
-
Modulates Biological Activity: It often enhances antimicrobial potency, a trait seen in many nitroaromatic compounds. [9][10] This comparative guide demonstrates that the 4-nitro group is not merely an additive substituent but a transformative one. For scientists in drug discovery and materials science, understanding the deep-seated electronic effects of such modifications is crucial for the rational design of molecules with tailored properties and desired functions.
References
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Wikipedia. Electrophilic aromatic directing groups. [Online] Available at: [Link]
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Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the... [Online] Available at: [Link]
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College of Saint Benedict & Saint John's University. Aromatic Side Chain Reduction: Nitro. [Online] Available at: [Link]
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Al-Ostoot, F.H., et al. (2021). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1848-1873. [Online] Available at: [Link]
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CVR College of Engineering. (2023). Synthesis of New Benzothiazole Derivatives as Potential Antimicrobial Agents. International Journal of Innovative Technology and Exploring Engineering, 12(3). [Online] Available at: [Link]
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Abdel-Wahab, B.F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(15), 4989. [Online] Available at: [Link]
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Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15. [Online] Available at: [Link]
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Bentham Science. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Online] Available at: [Link]
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Grunberg, E., et al. (1970). Antibacterial activities of nitrothiazole derivatives. British Journal of Pharmacology, 39(2), 378-385. [Online] Available at: [Link]
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PubChem. 4-Nitrobenzo[d]thiazole. National Center for Biotechnology Information. [Online] Available at: [Link]
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Çakır, B., et al. (2013). pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. Industrial & Engineering Chemistry Research, 52(26), 8751-8757. [Online] Available at: [Link]
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LibreTexts Chemistry. (2025). Substituent Effects in the Reactivity of Aromatic Rings. [Online] Available at: [Link]
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Avramović, M., et al. (2020). Development of Methods for the Determination of pKa Values. Frontiers in Chemistry, 8, 595684. [Online] Available at: [Link]
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Abdel-Ghani, N.T., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 221. [Online] Available at: [Link]
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Brainly. (2023). What is the pKa of benzothiazole?. [Online] Available at: [Link]
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Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(14), 6701-6725. [Online] Available at: [Link]
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Celik, H., et al. (2013). pKa Determination of Newly Synthesized N‑(benzothiazole-2-yl)-2- (4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. ACS Publications. [Online] Available at: [Link]
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YouTube. (2021). How to Identify Electron Withdrawing Groups on an Aromatic Ring. [Online] Available at: [Link]
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Pawar, S.V., et al. (2013). Discovery of Novel Nitrobenzothiazole Inhibitors for M. tuberculosis ATP Phosphoribosyl Transferase (HisG) through Virtual Screening. PLoS ONE, 8(3), e59026. [Online] Available at: [Link]
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Taylor & Francis Online. (2021). Benzothiazole derivatives as anticancer agents. [Online] Available at: [Link]
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Pre-clinical development of benzothiazole-based compounds for cancer and other diseases. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Online] Available at: [Link]
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A Comparative Guide to the Experimental Cross-Validation of 4-Nitrobenzo[d]thiazole and its Isomeric Alternative, 6-Nitrobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the benzothiazole scaffold is a cornerstone of privileged structures, exhibiting a wide array of biological activities. The introduction of a nitro group to this heterocyclic system can significantly modulate its physicochemical properties and pharmacological effects. This guide provides an in-depth, comparative analysis of the experimental synthesis and characterization of two key isomers: 4-Nitrobenzo[d]thiazole and its counterpart, 6-Nitrobenzo[d]thiazole. Due to the limited availability of comprehensive experimental data for the parent compounds, this guide will focus on their more extensively studied and synthetically accessible 2-amino derivatives: 2-Amino-4-nitrobenzothiazole and 2-Amino-6-nitrobenzothiazole . This comparative cross-validation offers researchers a practical framework for the synthesis, characterization, and evaluation of these important nitro-substituted benzothiazole building blocks.
Introduction to Nitro-Substituted Benzothiazoles
Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring[1]. The incorporation of a nitro group, a potent electron-withdrawing moiety, can profoundly influence the molecule's reactivity, polarity, and potential as a bioactive agent. The specific position of the nitro group on the benzene ring gives rise to distinct isomers with unique properties. Understanding the experimental nuances of synthesizing and characterizing these isomers is critical for their effective utilization in drug design and development. This guide will delve into the practical aspects of working with 2-amino-4-nitro and 2-amino-6-nitrobenzothiazole, providing a foundation for their comparative evaluation.
Comparative Synthesis Protocols
The synthesis of nitro-substituted 2-aminobenzothiazoles typically involves the reaction of a corresponding nitro-substituted aniline with a thiocyanate salt in the presence of a halogen, a classic and effective method for constructing the benzothiazole core.
Synthesis of 2-Amino-4-nitrobenzothiazole
A reliable method for the synthesis of a closely related analogue, 2-amino-4-chloro-5-nitro-benzothiazole, provides a strong foundational protocol that can be adapted for 2-amino-4-nitrobenzothiazole. This procedure involves the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate and bromine in glacial acetic acid[2][3]. The causality behind this one-pot reaction lies in the in situ generation of thiocyanogen bromide (BrSCN), which acts as the electrophile, followed by cyclization.
Experimental Protocol: Synthesis of a 2-Amino-4-nitrobenzothiazole Analogue [2][3]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-4-nitro-aniline (0.01 mol) and potassium thiocyanate (0.08 mol) in 20 mL of cooled glacial acetic acid. Maintain the temperature below room temperature using an ice-salt bath.
-
Bromine Addition: Slowly add a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) dropwise to the reaction mixture over approximately 105 minutes, ensuring the temperature does not exceed room temperature.
-
Reaction Progression: After the complete addition of bromine, continue stirring the mixture for 2 hours at a temperature below room temperature, followed by stirring for 10 hours at room temperature.
-
Precipitation and Isolation: Allow the mixture to stand overnight to facilitate precipitation. Add 6 mL of water and heat the mixture to 85°C on a steam bath. Filter the hot solution to collect the precipitate.
-
Purification: Wash the precipitate with 10 mL of hot glacial acetic acid and filter again. The resulting solid is the 2-amino-4-chloro-5-nitro-benzothiazole.
Synthesis of 2-Amino-6-nitrobenzothiazole
The synthesis of 2-amino-6-nitrobenzothiazole can be achieved through the nitration of 2-acetylaminobenzothiazole followed by deacetylation. This multi-step approach allows for regioselective nitration at the 6-position.
Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole
-
Nitration: Dissolve 2-acetylaminobenzothiazole (1.0 mol) in sulfuric acid monohydrate (490 g) at 20-30°C. Cool the mixture to 5-10°C and add a mixed acid solution (200 g, containing 31.5% nitric acid) dropwise, maintaining the temperature in this range. Stir for an additional 2 hours at 10-15°C.
-
Precipitation: Pour the reaction mixture onto 1000 g of ice to precipitate the 2-acetylamino-6-nitrobenzothiazole.
-
Hydrolysis: The crude 2-acetylamino-6-nitrobenzothiazole is then hydrolyzed to the desired 2-amino-6-nitrobenzothiazole.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of physical measurements and spectroscopic techniques is employed for this purpose.
Comparative Data Summary
| Property | 2-Amino-4-nitrobenzothiazole Derivative | 2-Amino-6-nitrobenzothiazole |
| Molecular Formula | C7H4ClN3O2S (analogue) | C7H5N3O2S |
| Appearance | - | Yellow solid |
| Melting Point | - | 247-249 °C |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of the synthesized compounds. The chemical shifts and coupling constants of the aromatic protons provide definitive information about the substitution pattern on the benzothiazole ring.
¹H NMR of 2-Amino-6-nitrobenzothiazole Derivatives: In the ¹H NMR spectra of benzothiazole derivatives, aromatic protons typically resonate in the region of 7.0-8.5 ppm[4]. For 2-amino-6-nitrobenzothiazole, the protons on the benzene ring will exhibit a specific splitting pattern and chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino group.
¹³C NMR of 2-Amino-6-nitrobenzothiazole Derivatives: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the nitro group will be significantly deshielded and appear at a downfield chemical shift.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H stretch: The amino group will show characteristic stretching vibrations in the range of 3300-3500 cm⁻¹.
-
NO₂ stretch: The nitro group will exhibit strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.
-
C=N stretch: The thiazole ring will have a characteristic C=N stretching vibration around 1600-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For 2-amino-6-nitrobenzothiazole, the molecular ion peak (M+) would be expected at m/z corresponding to its molecular weight.
Comparative Analysis and Discussion
The choice between utilizing a 4-nitro or a 6-nitrobenzothiazole derivative in a drug discovery program depends on the specific therapeutic target and desired structure-activity relationship (SAR). The difference in the position of the nitro group will lead to variations in:
-
Electronic Properties: The electron-withdrawing effect of the nitro group will be more pronounced at different positions on the ring, influencing the molecule's overall electron density and reactivity.
-
Steric Hindrance: The proximity of the nitro group to the thiazole ring in the 4-position may introduce steric constraints that are absent in the 6-position isomer.
-
Hydrogen Bonding Potential: The position of the nitro group can affect the molecule's ability to form intermolecular hydrogen bonds, which is a crucial factor in drug-receptor interactions.
The experimental data obtained from the synthesis and characterization of these isomers provide the empirical basis for these comparisons. For instance, differences in reaction yields and purification requirements can inform the scalability and cost-effectiveness of each synthetic route. Furthermore, subtle but significant differences in their spectroscopic signatures can be used for unambiguous identification and quality control.
Experimental Workflow and Signaling Pathway Visualization
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for comparison and a representative signaling pathway where benzothiazole derivatives have shown activity.
Caption: Experimental workflow for the comparative analysis.
Caption: A representative signaling pathway targeted by benzothiazole derivatives.
Conclusion
This guide has provided a comparative framework for the synthesis and experimental characterization of 2-amino-4-nitro- and 2-amino-6-nitrobenzothiazole. By presenting detailed protocols, summarizing key characterization data, and discussing the rationale behind experimental choices, we aim to equip researchers with the necessary knowledge to confidently work with these important heterocyclic building blocks. The ability to reliably synthesize and characterize these isomers is a fundamental prerequisite for exploring their potential in drug discovery and for developing novel therapeutics.
References
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Gupta, A., & Kachroo, M. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology, 12(10), 4871-4876. [Link]
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El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2015). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 80(1), 45-55. [Link]
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Patel, N. B., & Patel, J. C. (2012). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Journal of Saudi Chemical Society, 16(3), 265-271. [Link]
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Mahmoud, M. A. (2019). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. Journal of University of Babylon for Pure and Applied Sciences, 27(3), 232-243. [Link]
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Alsoghier, H. M., Abdellah, M., & El-Ebead, Y. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-Portal.org. [Link]
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Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. [Link]
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MDPI. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]
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Unlocking the Therapeutic Promise of 4-Nitrobenzo[d]thiazole Analogs: A Comparative Guide
The landscape of drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and targeted therapeutic agents. Within this dynamic environment, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth evaluation of a specific subclass, the 4-Nitrobenzo[d]thiazole analogs, offering a comparative analysis of their therapeutic potential, substantiated by experimental data. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to inform and guide future research and development endeavors.
The Strategic Importance of the 4-Nitro Group
The introduction of a nitro group at the 4-position of the benzothiazole ring is a strategic chemical modification. This electron-withdrawing group can significantly modulate the molecule's physicochemical properties, including its electronic distribution and ability to participate in hydrogen bonding. These alterations are often correlated with enhanced biological activity, a phenomenon observed across various therapeutic classes.[3] Our comparative analysis will delve into how this specific structural feature contributes to the anticancer and antimicrobial potency of these analogs.
Comparative Analysis of Anticancer Activity
This compound analogs have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The data presented below offers a comparative perspective on their efficacy, juxtaposed with established chemotherapeutic agents.
Table 1: Comparative Anticancer Activity (IC50 values in µM) of Benzothiazole Analogs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Indole based hydrazine carboxamide scaffold 12 | HT-29 (Colon) | 0.015 | [1][2] |
| H460 (Lung) | 0.28 | [1][2] | |
| A549 (Lung) | 1.53 | [1][2] | |
| MDA-MB-231 (Breast) | 0.68 | [1][2] | |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Colon) | 0.024 | [2] |
| H460 (Lung) | 0.29 | [2] | |
| A549 (Lung) | 0.84 | [2] | |
| MDA-MB-231 (Breast) | 0.88 | [2] | |
| Nitrobenzylidene containing thiazolidine derivative 54 | MCF-7 (Breast) | 0.036 | [1] |
| HEPG2 (Liver) | 0.048 | [1] | |
| Doxorubicin (Standard) | HepG2 (Liver) | 8.70 | [4] |
| Cisplatin (Standard) | HeLa (Cervical) | ~9.76 | [2] |
Note: The table includes data for benzothiazole derivatives with nitro-containing substituents, which are structurally related to this compound and highlight the potential of the nitro group.
The significantly lower IC50 values of several benzothiazole analogs compared to standard drugs like doxorubicin and cisplatin underscore their potential as potent anticancer agents.[1][2][4]
Mechanistic Insights into Anticancer Action
The anticancer activity of this compound analogs is often multifactorial, involving the modulation of key signaling pathways that govern cell proliferation, survival, and death.
Inhibition of AKT and ERK Signaling Pathways
The PI3K/AKT and RAS/RAF/MEK/ERK pathways are central to cell survival and proliferation, and their dysregulation is a hallmark of many cancers.[5] Certain benzothiazole derivatives have been shown to inhibit these pathways, leading to decreased cancer cell viability.[1][6]
Caption: Inhibition of AKT and ERK pathways by this compound analogs.
Induction of Apoptosis
A key mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. This can occur through two primary pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.
Caption: Induction of apoptosis by this compound analogs.
Comparative Analysis of Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. This compound analogs have shown promising activity against a variety of bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of Benzothiazole Analogs
| Compound/Drug | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Benzothiazole-thiazole hybrid 4b | 3.90 | 7.81 | 15.63 | 7.81 | [7] |
| Benzothiazole-thiazole hybrid 4c | 7.81 | 15.63 | 31.25 | 15.63 | [7] |
| Benzothiazole-thiazole hybrid 4d | 7.81 | 7.81 | 15.63 | 7.81 | [7] |
| Benzothiazole-thiazole hybrid 4f | 3.90 | 7.81 | 15.63 | 7.81 | [7] |
| Compound 3e | 3.12 | 3.12 | 3.12 | - | [8] |
| Ciprofloxacin (Standard) | 6.25 | 6.25 | 6.25 | - | [8] |
| Streptomycin (Standard) | 25-50 | - | 0.05-0.1 | - | [3][7] |
| Ampicillin (Standard) | 6.25 | 6.25 | 0.2 | - | [3] |
| Fluconazole (Standard) | - | - | - | 6.25 | [7] |
Note: The table includes data for benzothiazole derivatives with nitro-containing substituents, which are structurally related to this compound and highlight the potential of the nitro group.
Several analogs exhibit MIC values comparable to or even lower than standard antibiotics like ciprofloxacin and ampicillin, indicating their potential as effective antimicrobial agents.[3][7][8]
Mechanistic Insights into Antimicrobial Action
Inhibition of Dihydropteroate Synthase (DHPS)
A key target for antimicrobial agents is the bacterial folate synthesis pathway, which is essential for bacterial survival but absent in humans. Dihydropteroate synthase (DHPS) is a critical enzyme in this pathway. Sulfonamide drugs, for example, act as competitive inhibitors of DHPS.[1][9] Some benzothiazole derivatives are also thought to exert their antimicrobial effect through the inhibition of this enzyme.
Caption: Inhibition of Dihydropteroate Synthase (DHPS) by this compound analogs.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay quantifies the total protein content of cells as a measure of cell density.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound analogs
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the plates multiple times with water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate cell viability and IC50 values.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound analogs
-
Standard antibiotics (positive controls)
-
Inoculum of the microorganism standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the this compound analogs and standard antibiotics in the broth medium directly in the microtiter plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Expanding the Therapeutic Horizon: Anti-inflammatory and Antiviral Potential
Recent studies have begun to explore the therapeutic utility of benzothiazole derivatives beyond cancer and microbial infections. Notably, some analogs, including those with nitro substitutions, have demonstrated anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines like IL-6 and TNF-α.[1] This dual anti-inflammatory and anticancer activity is particularly promising, as chronic inflammation is a known driver of tumorigenesis.[1][8]
Furthermore, the benzothiazole scaffold has been investigated for its antiviral potential against a range of viruses, including Hepatitis C and Herpes Simplex Virus.[3][10] While research in this area for this compound analogs is still in its nascent stages, the inherent biological versatility of the benzothiazole core suggests that this is a promising avenue for future investigation.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The compelling preclinical data, particularly in the realms of oncology and infectious diseases, warrants further investigation. The potent cytotoxic and antimicrobial activities, often surpassing those of standard clinical drugs, highlight the significant potential of these analogs.
Future research should focus on several key areas:
-
Lead Optimization: Structure-activity relationship (SAR) studies should be expanded to refine the scaffold for improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Promising candidates should be advanced to in vivo animal models to evaluate their efficacy and safety profiles in a more complex biological system.
-
Mechanism of Action Elucidation: Deeper mechanistic studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds.
-
Exploration of New Therapeutic Areas: The preliminary evidence of anti-inflammatory and antiviral activities should be systematically explored to unlock the full therapeutic potential of this versatile chemical class.
References
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- (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(15), 7249-7271.
- Bhagwat, S. K., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 15(1), 1-15.
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Safety Operating Guide
4-Nitrobenzo[d]thiazole: Proper Disposal Procedures & Safety Protocol
Executive Summary & Chemical Profile[1]
4-Nitrobenzo[d]thiazole (and its isomers) presents a dual-hazard profile common to nitro-substituted heterocycles: toxicity and thermal instability . While mono-nitro aromatics are generally more stable than their di- or tri-nitro counterparts, they must never be treated as inert general waste. The nitro group (
This guide provides a self-validating workflow for the disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizing laboratory risk.
Chemical Identity & Hazard Data[1][2][3][4][5][6]
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Target Analyte / Waste Constituent |
| Molecular Formula | Contains Sulfur/Nitrogen (NOx/SOx risk) | |
| Physical State | Solid (typically yellow powder) | Dust inhalation hazard; requires particulate control |
| Hazard Class | Irritant / Toxic | H301/H311: Toxic if swallowed/contact with skin |
| Reactivity | Nitro-aromatic | Incompatible: Strong bases, strong reducers, alkali metals |
| Decomposition | Do not autoclave. Incineration only. |
Pre-Disposal Stabilization (The "Why" & "How")
Core Directive: Never dispose of "active" nitro compounds without assessing the matrix. The primary risk during disposal is inadvertent reaction in the waste container. Nitro groups are electrophilic; mixing them with strong nucleophiles (like waste acetone/hydroxide baths) can trigger runaway exothermic reactions.
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired reagents, contaminated weighing boats, solid spill cleanup.
-
Segregation: Isolate from all reducing agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride) and strong bases.
-
Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Must be explicitly labeled "TOXIC SOLID - ORGANIC."
Protocol B: Liquid Waste (Solutions)
Applicability: Mother liquors, reaction mixtures.
-
Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste stream.
-
Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste."
-
Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste."
-
-
pH Check: Ensure the waste solution is Neutral (pH 6-8). Acidic conditions are generally stable, but basic conditions (pH > 10) can degrade the heterocycle unpredictably.
Disposal Workflow Logic
The following decision tree illustrates the critical decision points for segregating this chemical. This is a self-validating system: if you cannot answer "Yes" to the compatibility check, the workflow halts.
Figure 1: Operational decision tree for the segregation of nitro-aromatic waste. Note the critical stop-point regarding chemical incompatibility.
Regulatory Compliance (RCRA)
In the United States, waste classification is governed by the EPA's RCRA regulations. While this compound is not explicitly listed on the "P-List" (Acutely Hazardous) or "U-List" (Toxic Waste) by name, it is regulated based on its characteristics and toxicity.
-
Waste Characterization:
-
Toxicity: Due to the nitro-aromatic nature, it must be treated as toxic.
-
Ignitability (D001): If in a flammable solvent (Flash point < 60°C), the mixture carries the D001 code.
-
Reactivity (D003): While unlikely to explode under standard conditions, the "Nitro" designation often triggers D003 scrutiny by waste haulers. Always declare the nitro functionality.
-
Final Destruction Method: The only acceptable final disposal method for this compound is High-Temperature Incineration with secondary combustion chambers and scrubbers to capture Nitrogen Oxides (NOx) and Sulfur Oxides (SOx). Do not landfill.
Emergency Response: Spill Protocol
If a spill occurs, immediate containment is required to prevent dust dispersion (inhalation hazard).
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation. Scoop into a waste bag.
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (Nitrated compounds + Sawdust = Fire Hazard).
-
-
Decontamination: Wash the surface with a mild soap solution. Do not use bleach (hypochlorite), as it can react aggressively with certain nitrogenous organics.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76953, 4-Nitrobenzothiazole. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
